Cinacalcet
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAWDNDOKGFTD-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
364782-34-3 (Hydrochloride) | |
| Record name | Cinacalcet [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048286 | |
| Record name | Cinacalcet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinacalcet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L | |
| Record name | Cinacalcet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINACALCET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinacalcet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/ | |
| Record name | CINACALCET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
226256-56-0 | |
| Record name | Cinacalcet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226256-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinacalcet [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinacalcet | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinacalcet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINACALCET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAZ6V7728S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINACALCET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinacalcet | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cinacalcet's Mechanism of Action on the Calcium-Sensing Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underpinning the action of Cinacalcet on the Calcium-Sensing Receptor (CaSR). It details the allosteric modulation, subsequent intracellular signaling cascades, and the key experimental methodologies used to elucidate this interaction.
Core Mechanism: Allosteric Modulation of the CaSR
This compound is a calcimimetic agent, meaning it mimics the effect of extracellular calcium on its target.[1] Its primary mechanism of action is not as a direct agonist but as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[2][3][4] The CaSR, a member of the G protein-coupled receptor (GPCR) family C, plays a pivotal role in maintaining calcium homeostasis.[1][2]
Unlike the endogenous ligand, extracellular calcium (Ca²⁺), which binds to the large extracellular "Venus flytrap" domain, this compound binds to a distinct allosteric site within the receptor's seven-transmembrane (7TM) domain.[2][5][6] This binding event induces a conformational change in the receptor that increases its sensitivity to extracellular Ca²⁺.[3][7][8][9] Consequently, the CaSR can be activated at lower calcium concentrations than would normally be required, leading to a potentiation of the receptor's downstream signaling.[3] This allosteric mode of action is a key feature, making this compound the first clinically approved allosteric modulator of a GPCR.[4][10]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound corrects biased allosteric modulation of CaSR by AHH autoantibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound corrects biased allosteric modulation of CaSR by AHH autoantibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. youtube.com [youtube.com]
- 8. This compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
The Molecular Pharmacology of Cinacalcet: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinacalcet, a calcimimetic agent, represents a significant therapeutic advance in the management of hyperparathyroidism. This technical guide delves into the molecular pharmacology of this compound, providing a comprehensive overview of its mechanism of action, detailing key experimental protocols for its study, and presenting quantitative data to inform further research and development. This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor crucial for calcium homeostasis. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively reduces the synthesis and secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[1][2][3] This guide will explore the intricate details of its interaction with the CaSR and the subsequent intracellular signaling cascades.
Mechanism of Action
This compound is a Type II calcimimetic that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[4] Unlike endogenous agonists like calcium which bind to the extracellular Venus flytrap domain, this compound binds to a distinct site within the seven-transmembrane (7TM) domain of the receptor. This allosteric binding induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions.[2][3] Consequently, the receptor is activated at lower calcium concentrations than would typically be required, leading to the inhibition of parathyroid hormone (PTH) synthesis and secretion from the parathyroid glands.[1][2]
The CaSR couples to multiple G protein signaling pathways, primarily Gαq/11 and Gαi/o.[5] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The culmination of these signaling events is the suppression of PTH secretion.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacology of this compound.
Table 1: In Vitro Pharmacological Parameters
| Parameter | Value | Cell System | Assay | Reference |
| IC50 for PTH Secretion | 28 nM (in the presence of 0.5 mM extracellular Ca2+) | Cultured bovine parathyroid cells | PTH Secretion Assay | [6] |
| EC50 for Intracellular Calcium Mobilization | 51 nM (in the presence of 0.5 mM extracellular Ca2+) | HEK293 cells expressing CaSR | Intracellular Calcium Assay | [6] |
| EC50 for Calcitonin Secretion | 34 nM | Rat medullary thyroid carcinoma 6-23 cells | Calcitonin Secretion Assay | [6] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | Oral administration | [5] |
| Terminal Half-life (t1/2) | 30 - 40 hours | Oral administration | [1][5] |
| Plasma Protein Binding | 93% - 97% | [1][5] | |
| Apparent Volume of Distribution (Vd/F) | ~1000 L | [5] | |
| Metabolism | Primarily via CYP3A4, CYP2D6, and CYP1A2 | [1][3] | |
| Elimination | Primarily renal excretion of metabolites | [1] |
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent dye, such as Fura-2 AM, in a cell line stably expressing the CaSR (e.g., HEK293-CaSR).
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound hydrochloride
-
Calcium chloride (CaCl2)
-
Ionomycin
-
EGTA
-
Fluorescence plate reader or microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency in a 96-well, black-walled, clear-bottom plate.[7]
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.
-
Wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at room temperature or 37°C in the dark to allow for dye uptake and de-esterification.[8][9]
-
-
Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.[9]
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBS containing a fixed concentration of extracellular calcium (e.g., 0.5 mM CaCl2).
-
Add the this compound solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately begin recording fluorescence intensity using a plate reader or microscope.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the [Ca2+]i.[10]
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio over time.
-
To determine the EC50, plot the peak change in the fluorescence ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Maximum and minimum fluorescence ratios for calibration can be obtained by adding ionomycin (a calcium ionophore) followed by EGTA (a calcium chelator).[10]
-
Parathyroid Hormone (PTH) Secretion Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on PTH secretion from primary cultured bovine parathyroid cells.
Materials:
-
Fresh bovine parathyroid glands
-
Collagenase
-
Culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
This compound hydrochloride
-
Calcium chloride (CaCl2)
-
PTH ELISA kit
-
Multi-well culture plates
Procedure:
-
Cell Isolation and Culture:
-
Aseptically dissect bovine parathyroid glands and mince the tissue.
-
Digest the tissue with collagenase to isolate parathyroid cells.
-
Plate the isolated cells in multi-well plates and culture them in a humidified incubator.
-
-
Experimental Setup:
-
After the cells have adhered and formed a monolayer, replace the culture medium with a low-calcium medium (e.g., 0.5 mM CaCl2) to stimulate PTH secretion.
-
Prepare various concentrations of this compound in the low-calcium medium.
-
-
Treatment:
-
Remove the medium from the cells and add the different concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 2-4 hours).
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well. The supernatant contains the secreted PTH.
-
-
PTH Quantification:
-
Measure the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PTH secretion for each this compound concentration relative to the vehicle control.
-
To determine the IC50, plot the percentage inhibition of PTH secretion against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in plasma samples, essential for pharmacokinetic studies.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Deuterated this compound (this compound-d3 or -d4) as an internal standard (IS)[1][11]
-
Acetonitrile
-
Methanol
-
Formic acid or ammonium formate
-
Water (LC-MS grade)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.[12]
-
Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).[13]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a C18 analytical column. Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate), to separate this compound and the IS from other plasma components.[13]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the IS using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations of Molecular Pathways and Workflows
Signaling Pathway of this compound's Action
Caption: this compound allosterically enhances CaSR signaling via the Gq/11-PLC pathway.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium changes induced by this compound.
Logical Relationship of this compound's Therapeutic Effect
Caption: Logical flow from this compound administration to its therapeutic outcome.
Conclusion
This compound's role as a positive allosteric modulator of the calcium-sensing receptor provides a targeted and effective approach to the treatment of hyperparathyroidism. Understanding its molecular pharmacology, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of novel calcimimetics and for optimizing the clinical use of existing therapies. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical framework and the practical methodologies necessary to advance the study of this compound and related compounds.
References
- 1. Bioanalytical tandem mass spectrometry method for this compound in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacodynamic Modeling of this compound in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term outcomes of this compound and paricalcitol titration protocol for treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. brainvta.tech [brainvta.tech]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of this compound by LC-MS/MS using liquid-liquid extraction from 50 μL of plasma. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
In Vitro Efficacy of Cinacalcet on Parathyroid Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Cinacalcet on parathyroid cells. This compound is a calcimimetic agent that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of parathyroid hormone (PTH) secretion.[1][2] This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on parathyroid cell function.
Table 1: Effect of this compound on Parathyroid Hormone (PTH) Secretion in Primary Human Parathyroid Cells
| Cell Type | This compound Concentration (nmol/L) | PTH Suppression (%) | Reference |
| Primary Hyperparathyroidism (PHPT) Cells | 1000 | 61 ± 21 | [3] |
| Secondary Hyperparathyroidism (SHPT) Cells | 1000 | 61 ± 19 | [3] |
Table 2: Effect of this compound on Parathyroid Cell Proliferation in a Rodent Model of Chronic Kidney Disease (CKD)
| Treatment Group | Parathyroid Gland Weight (mg) | PCNA-positive cells/mm² | Reference |
| 5/6 Nephrectomized (Nx) + Vehicle | 0.566 ± 0.038 | 83 ± 8 | [4] |
| 5/6 Nx + this compound (10 mg/kg/day) | 0.396 ± 0.031 | 41 ± 8 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of in vitro studies. The following sections outline key experimental protocols for investigating the effects of this compound on parathyroid cells.
Primary Culture of Human Parathyroid Cells
This protocol is adapted from studies on primary cultures of human parathyroid cells obtained from patients undergoing parathyroidectomy.[3][5]
a. Tissue Procurement and Dissociation:
-
Obtain fresh human parathyroid gland tissue from patients with primary or secondary hyperparathyroidism following therapeutic parathyroidectomy.[3][5]
-
Immediately place the tissue in a sterile collection medium (e.g., RPMI-1640) on ice.
-
Mince the tissue into small fragments (approximately 1 mm³).[5]
-
Digest the minced tissue with a solution of collagenase type I (e.g., 2 mg/mL in RPMI-1640) for 30-60 minutes at 37°C with gentle agitation.[5]
-
Further dissociate the tissue by incubation with 0.25% trypsin-EDTA for 10-15 minutes at 37°C.[5]
-
Neutralize the enzymatic digestion with a culture medium containing fetal bovine serum (FBS).
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend in a complete culture medium.
b. Cell Culture:
-
Culture the isolated parathyroid cells in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% FBS, L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL).[5]
-
Plate the cells in culture dishes or multi-well plates coated with an attachment factor like collagen or fibronectin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Allow the cells to adhere and grow for a sufficient period before initiating experiments.
In Vitro this compound Treatment and PTH Secretion Assay
This protocol describes how to assess the dose-dependent effect of this compound on PTH secretion from cultured parathyroid cells.[3]
a. Cell Plating and Acclimatization:
-
Plate the primary human parathyroid cells in multi-well plates at a predetermined density.
-
Allow the cells to acclimate to the culture conditions for 24-48 hours.
b. This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0, 10, 100, 1000 nmol/L) in a low-calcium (e.g., 0.5 mM) culture medium.
-
Wash the cells with a serum-free, low-calcium medium.
-
Incubate the cells with the different concentrations of this compound for a defined period (e.g., 2-4 hours).
c. Sample Collection and PTH Measurement:
-
Collect the culture supernatant from each well at the end of the incubation period.
-
Measure the concentration of intact PTH (iPTH) in the supernatant using a commercially available immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.[6][7]
-
Normalize the PTH secretion to the total protein content or cell number in each well.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound, utilizing a fluorescent calcium indicator.
a. Cell Preparation and Dye Loading:
-
Culture parathyroid cells on glass coverslips suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
b. Fluorescence Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a physiological salt solution containing a basal level of extracellular calcium.
-
Establish a stable baseline fluorescence signal.
c. This compound Stimulation and Data Acquisition:
-
Introduce this compound at a specific concentration into the perfusion solution.
-
Continuously record the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using standard calibration techniques.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for in vitro studies.
Caption: this compound enhances CaSR sensitivity to extracellular calcium, activating Gq/11 signaling.
Caption: A typical workflow for studying this compound's effects on parathyroid cells in vitro.
Caption: this compound potentiates the inhibitory effect of calcium on PTH secretion.
References
- 1. Establishment and characterization of long-term human primary parathyroid tumor subclones derived from Indian PHPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. An optogenetic approach for regulating human parathyroid hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nrl.testcatalog.org [nrl.testcatalog.org]
Cinacalcet's Role in Calcium and Phosphate Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinacalcet, a calcimimetic agent, represents a significant therapeutic advance in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates calcium and phosphate homeostasis. It details the drug's interaction with the calcium-sensing receptor (CaSR), the subsequent intracellular signaling cascades, and its systemic effects on parathyroid hormone (PTH) secretion, serum mineral levels, and bone metabolism. This document summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols for the evaluation of calcimimetics, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
Disordered mineral metabolism is a common and serious complication of chronic kidney disease, characterized by abnormalities in serum calcium, phosphorus, and parathyroid hormone levels.[1][2] Secondary hyperparathyroidism (SHPT), a condition of excessive PTH secretion, is a central feature of CKD-Mineral and Bone Disorder (CKD-MBD) and is associated with increased risks of bone disease, cardiovascular events, and mortality.[1][3] this compound hydrochloride, the first FDA-approved calcimimetic, offers a targeted approach to managing SHPT by increasing the sensitivity of the parathyroid gland's calcium-sensing receptor to extracellular calcium.[1][4] This guide delves into the core scientific principles underlying this compound's therapeutic action.
Mechanism of Action of this compound
This compound is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating extracellular calcium homeostasis.[5][6] Unlike endogenous agonists like calcium which bind to the receptor's venus flytrap domain, this compound binds to a distinct allosteric site within the 7-transmembrane domain of the CaSR.[5][6] This binding induces a conformational change in the receptor, enhancing its sensitivity to extracellular calcium ions.[5][6] Consequently, the CaSR is activated at lower serum calcium concentrations than would normally be required, leading to a leftward shift in the sigmoidal curve of the PTH-calcium relationship.[7][8] This heightened sensitivity results in the suppression of both the synthesis and secretion of PTH from the parathyroid glands.[1][4]
The Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is primarily coupled to Gαq/11 and Gαi/o proteins, initiating distinct downstream signaling cascades upon activation.[9][10] this compound's allosteric modulation potentiates these pathways in the presence of extracellular calcium.
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This cascade ultimately inhibits the synthesis and exocytosis of PTH-containing vesicles.[11]
-
Gαi/o Pathway: The CaSR can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This pathway also contributes to the overall inhibitory effect on PTH secretion.
The following diagram illustrates the CaSR signaling pathway and the action of this compound:
Caption: CaSR Signaling and this compound Action
Quantitative Effects of this compound on Key Biomarkers
This compound administration leads to significant and clinically relevant changes in the biochemical markers of mineral metabolism. The following tables summarize the quantitative effects of this compound on serum PTH, calcium, phosphorus, and Fibroblast Growth Factor-23 (FGF-23) from key clinical and preclinical studies.
Effects on Parathyroid Hormone (PTH)
| Study Population | This compound Dose | Duration of Treatment | Baseline PTH (pg/mL) | Post-Treatment PTH (pg/mL) | Percentage Reduction | Citation(s) |
| Hemodialysis patients with severe SHPT | Titrated | 12 weeks | 1191 (median) | Not specified | 80% of patients achieved >30% reduction | [3] |
| Hemodialysis patients with SHPT | Titrated (up to 180mg/day) | 26 weeks | ~750 (mean) | ~400 (mean) | ~43% | [2] |
| Hemodialysis patients with SHPT | Titrated | 52 weeks | Not specified | Not specified | 55-58% | [12][13] |
| 5/6 Nephrectomized Rats | 10 mg/kg/day | 12-13 days | Not specified | Decreased by >45% | >45% | [14] |
| 5/6 Nephrectomized Rats with established SHPT | 10 mg/kg/day | 5 weeks | 329 ± 51 (mean ± SEM) | 25 ± 5 (mean ± SEM) | ~92% | [15] |
Effects on Serum Calcium and Phosphorus
| Study Population | This compound Dose | Duration of Treatment | Baseline Ca (mg/dL) | Post-Treatment Ca (mg/dL) | Baseline P (mg/dL) | Post-Treatment P (mg/dL) | Citation(s) |
| Hemodialysis patients with SHPT | Titrated | 26 weeks | ~9.6 | ~8.8 | Not specified | Decreased | [2] |
| Hemodialysis patients with SHPT | Titrated | 1 year | Not specified | Decreased | Not specified | Decreased | [16] |
| Stage 3 or 4 CKD patients | 30-180 mg/day | 32 weeks | Not specified | Decreased by 10% | Not specified | Tended to increase | [14] |
| 5/6 Nephrectomized Rats | 10 mg/kg/day | 12-13 days | ~10.5 | 8.43 ± 0.37 (at 8h post-dose) | ~7.5 | Increased by 18% | [14] |
| Meta-analysis of RCTs | Various | Various | Not specified | Mean reduction of 0.81 | Not specified | Mean reduction of 0.29 | [17] |
Effects on Fibroblast Growth Factor-23 (FGF-23)
| Study Population | This compound Dose | Duration of Treatment | Baseline FGF-23 | Post-Treatment FGF-23 | Percentage Change | Citation(s) |
| Hemodialysis patients with SHPT | Not specified | 6 months | 7.58 ± 1.7 (log pg/mL) | 6.61 ± 1.7 (log pg/mL) | Significant decrease | [18] |
| Peritoneal dialysis patients | 30.2 ± 18.0 mg/day | Efficacy assessment phase | 3960 RU/mL (median) | 2325 RU/mL (median) | -42.5% | [19] |
| Hemodialysis patients (EVOLVE trial) | Titrated | 20 weeks | Not specified | Not specified | 68% of patients had ≥30% reduction | [20] |
Experimental Protocols for Evaluating Calcimimetics
The development and characterization of calcimimetic drugs like this compound involve a range of in vitro and in vivo experimental protocols.
In Vitro Assays for CaSR Activation
Objective: To determine the potency and efficacy of a test compound in activating the CaSR.
Methodology: Intracellular Calcium Mobilization Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human CaSR gene are commonly used. These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a buffer solution for a specified time at 37°C.[21][22]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured, and then the test compound (at various concentrations) and a fixed concentration of extracellular calcium are added.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored over time by measuring the fluorescence intensity.
-
Data Analysis: The dose-response curve is generated by plotting the peak fluorescence response against the logarithm of the compound concentration. The EC50 (half-maximal effective concentration) is calculated to determine the compound's potency.
The following diagram outlines the workflow for an in vitro CaSR activation assay:
Caption: In Vitro CaSR Activation Assay Workflow
In Vivo Animal Models of Secondary Hyperparathyroidism
Objective: To evaluate the efficacy and safety of a test compound in a living organism with SHPT.
Methodology: 5/6 Nephrectomy (Nx) Rat Model
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: A two-step surgical procedure is performed to induce chronic renal insufficiency. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed. This results in a 5/6 reduction in renal mass.[15][23]
-
Disease Development: The rats are allowed to develop SHPT over several weeks, which is confirmed by measuring serum levels of creatinine, BUN, PTH, calcium, and phosphorus.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another appropriate route for a specified duration.
-
Sample Collection: Blood samples are collected at baseline and at various time points during and after treatment to measure biochemical parameters. At the end of the study, parathyroid glands may be harvested for histological analysis (e.g., to assess for hyperplasia).[15]
-
Data Analysis: Changes in biochemical markers and parathyroid gland morphology are compared between the treatment and vehicle control groups.
The following diagram illustrates the logical relationship in the development and treatment of an animal model of SHPT:
Caption: In Vivo SHPT Model and Treatment Logic
Conclusion
This compound's role in the management of calcium and phosphate homeostasis is firmly established through its unique mechanism of action as a positive allosteric modulator of the calcium-sensing receptor. By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses PTH secretion, leading to reductions in serum calcium and, in many cases, phosphorus levels. Its ability to also reduce FGF-23 concentrations and parathyroid gland volume further underscores its multifaceted impact on the pathophysiology of secondary hyperparathyroidism. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel calcimimetic agents, with the ultimate goal of improving outcomes for patients with disorders of mineral metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effectiveness of this compound: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. scbt.com [scbt.com]
- 7. This compound Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 12. This compound effectively reduces parathyroid hormone secretion and gland volume regardless of pretreatment gland size in patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic analysis for time-dependent effects of this compound on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects and Safety of Calcimimetics in End Stage Renal Disease Patients with Secondary Hyperparathyroidism: A Meta-Analysis | PLOS One [journals.plos.org]
- 18. This compound lowers FGF-23 level together with bone metabolism in hemodialyzed patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound lowering of serum fibroblast growth factor-23 concentration may be independent from serum Ca, P, PTH and dose of active vitamin D in peritoneal dialysis patients: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. scilit.com [scilit.com]
- 22. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 23. Animal models of hyperfunctioning parathyroid diseases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamics of Cinacalcet: A Technical Guide
Introduction
Cinacalcet (Sensipar®) is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is primarily used for the treatment of secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD), and for hypercalcemia in patients with parathyroid carcinoma.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, and its effects in various preclinical models. The information is tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound enhances the sensitivity of the CaSR on the surface of the chief cells in the parathyroid gland to extracellular calcium ions.[1][3] The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[2][5] By binding to an allosteric site on the transmembrane domain of the CaSR, this compound induces a conformational change that potentiates the receptor's response to ambient calcium levels.[1][2] This increased sensitivity leads to the activation of downstream signaling pathways even at lower extracellular calcium concentrations.
The activation of the CaSR by this compound predominantly involves the Gαq/11 and Gαi/o signaling pathways.[3][5] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[2][3] The Gαi/o pathway activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH secretion.[5] The net effect is a reduction in circulating PTH levels, which subsequently leads to a decrease in serum calcium and phosphorus concentrations.[3][6]
Quantitative Data from Preclinical Studies
The pharmacodynamic effects of this compound have been quantified in various in vitro and in vivo preclinical models. The data consistently demonstrate its potency in activating the CaSR and reducing PTH and serum calcium levels.
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Value (this compound HCl) | Extracellular Ca²⁺ | Reference |
| HEK293 cells expressing human CaSR | EC₅₀ | 51 nM | 0.5 mM | [7] |
| Cultured bovine parathyroid cells | IC₅₀ | 28 nM | 0.5 mM | [7] |
| Rat medullary thyroid carcinoma 6-23 cells (CaSR) | EC₅₀ | 34 nM | Not specified | [7] |
EC₅₀: Half-maximal effective concentration for increasing intracellular Ca²⁺ or calcitonin secretion. IC₅₀: Half-maximal inhibitory concentration for PTH secretion.
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rat Models
| Animal Model | Dosing Regimen (Oral) | Key Findings | Reference |
| Normal Rats | 1 to 36 mg/kg | Dose-dependent suppression of serum PTH and blood-ionized Ca²⁺.[7] ED₅₀ for PTH reduction was approximately 3 mg/kg.[8] | [7][8] |
| 5/6 Nephrectomized (Nx) Rats (Model of sHPT) | 1, 5, or 10 mg/kg/day for 4 weeks | At 5 and 10 mg/kg, significantly reduced parathyroid gland weight and proliferation (PCNA-positive cells).[9] Decreased serum PTH and blood ionized calcium.[9] | [9] |
| 5/6 Nephrectomized (Nx) Rats (Established sHPT) | 10 mg/kg/day for 6 weeks, then withdrawal | Treatment reduced serum PTH from 258 pg/mL (vehicle) to 53 pg/mL.[10] Discontinuation of treatment resulted in the reversal of beneficial effects on serum PTH and hyperplasia.[10][11] | [10][11] |
| 5/6 Nephrectomized (Nx) Rats (Established sHPT) | 10 mg/kg/day for 5 weeks (starting 6 weeks post-surgery) | Mediated regression of established parathyroid hyperplasia, accompanied by increased expression of the cyclin-dependent kinase inhibitor p21.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summarized protocols from key studies.
In Vitro CaSR Activation Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human parathyroid CaSR.[7]
-
Methodology:
-
Cells are loaded with the fluorescent calcium indicator dye, fura-2.
-
The cells are then placed in a buffer solution containing a low concentration of extracellular calcium (e.g., 0.5 mM).[7]
-
This compound is added at various concentrations.
-
The change in intracellular calcium concentration ([Ca²⁺]i) is measured by monitoring the fluorescence ratio of fura-2.
-
The EC₅₀ is calculated from the dose-response curve of the increase in [Ca²⁺]i.[7]
-
In Vivo Model of Secondary Hyperparathyroidism (sHPT)
-
Animal Model: Male Sprague-Dawley rats are typically used.[10]
-
Surgical Procedure (5/6 Nephrectomy):
-
Animals are anesthetized.
-
A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed.
-
One week later, the entire right kidney is removed (nephrectomized), leaving the animal with one-sixth of its original kidney mass. This induces chronic kidney disease and subsequent secondary hyperparathyroidism.[9]
-
-
Dosing: this compound is formulated in a vehicle (e.g., 20% Captisol in water) and administered daily via oral gavage at specified doses (e.g., 1-10 mg/kg).[9][10]
-
Sample Collection and Analysis:
-
Blood samples are collected at specified time points throughout the study.
-
Serum is separated for the measurement of intact PTH (iPTH) using an immunoradiometric or ELISA assay.
-
Blood or serum is also analyzed for ionized calcium, total calcium, and phosphorus levels using standard biochemical analyzers.[9]
-
-
Histopathology: At the end of the study, animals are euthanized, and the parathyroid glands are excised, weighed, and fixed. Glandular hyperplasia is assessed by immunohistochemical staining for proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[9]
Conclusion
Preclinical models have been instrumental in elucidating the pharmacodynamic properties of this compound. In vitro assays confirm its potent allosteric agonism at the CaSR, while in vivo studies, particularly in the 5/6 nephrectomized rat model, have demonstrated its efficacy in reducing PTH secretion and mitigating parathyroid gland hyperplasia, the hallmark of secondary hyperparathyroidism.[9][10][11] These preclinical findings provided a strong rationale for the clinical development of this compound and have been largely predictive of its therapeutic effects in patients with CKD and other disorders of parathyroid function. The data underscore the critical role of the CaSR in regulating parathyroid physiology and its viability as a therapeutic target.
References
- 1. scbt.com [scbt.com]
- 2. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Modeling of this compound in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of the type II calcimimetic compound this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
R-Enantiomer of Cinacalcet: A Deep Dive into its Pharmacodynamic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent pivotal in the management of hyperparathyroidism.[1] It functions by allosterically modulating the calcium-sensing receptor (CaSR), a G protein-coupled receptor that is the primary regulator of parathyroid hormone (PTH) secretion.[2][3] The pharmacologically active component of this compound is its R-enantiomer.[4] This technical guide provides an in-depth exploration of the pharmacodynamic activity of the R-enantiomer of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Stereoselectivity and Potency
This compound exhibits significant stereoselectivity in its interaction with the CaSR. The R-enantiomer is a potent activator of the receptor, while the S-enantiomer is considerably less active.[5][6] In various in vitro assay systems, the S-enantiomer of this compound (S-AMG 073) has been shown to be at least 75-fold less active than the R-enantiomer.[5][6][7] This stark difference in activity underscores the specific conformational requirements for effective allosteric modulation of the CaSR.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
The R-enantiomer of this compound does not directly activate the CaSR but rather enhances its sensitivity to extracellular calcium.[2][4] By binding to a transmembrane site on the receptor, it induces a conformational change that lowers the threshold for receptor activation by calcium ions.[4] This heightened sensitivity leads to a leftward shift in the concentration-response curve of calcium, meaning that lower concentrations of extracellular calcium are required to suppress PTH secretion.[4]
The activation of the CaSR by calcium and its potentiation by the R-enantiomer of this compound initiates a cascade of intracellular signaling events. The CaSR is coupled to multiple G proteins, primarily Gq/11 and Gi/o.[8] Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] The coupling to Gi/o inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
Figure 1: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Quantitative Pharmacodynamic Data
The pharmacodynamic activity of the R-enantiomer of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | Cell Line/System | Extracellular Ca²⁺ Concentration | Value (R-enantiomer) | Reference |
| EC₅₀ (Increase in [Ca²⁺]i) | HEK 293 cells expressing human CaSR | 0.5 mM | 51 nM | [5][6] |
| IC₅₀ (Decrease in PTH secretion) | Cultured bovine parathyroid cells | 0.5 mM | 28 nM | [5][6] |
| EC₅₀ (Increase in calcitonin secretion) | Rat medullary thyroid carcinoma 6-23 cells | 0.5 mM | 34 nM | [5][6] |
Table 1: In Vitro Pharmacodynamic Activity of R-Cinacalcet
| Parameter | Animal Model | Oral Dose | Effect | Reference |
| ED₅₀ (Inhibition of PTH secretion) | Rat | 3 mg/kg | Half-maximal effect | [4] |
| Potency Comparison | Rat | - | ~30-fold more potent at lowering serum PTH than increasing serum calcitonin | [5][6] |
Table 2: In Vivo Pharmacodynamic Activity of R-Cinacalcet
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamic activity of the R-enantiomer of this compound.
In Vitro Measurement of Intracellular Calcium ([Ca²⁺]i)
This assay is fundamental to assessing the activation of the CaSR.
References
- 1. This compound | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of the type II calcimimetic compound this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Cinacalcet's Impact on Fibroblast Growth Factor-23: A Technical Overview for Researchers
An in-depth examination of the pharmacological effects of Cinacalcet on FGF23 levels, detailing key clinical findings, experimental methodologies, and underlying signaling pathways.
Introduction
Fibroblast growth factor-23 (FGF23) has emerged as a critical regulator of phosphate and vitamin D metabolism. In chronic kidney disease (CKD), FGF23 levels rise progressively and are associated with adverse cardiovascular outcomes and mortality.[1][2][3] this compound, a calcimimetic agent, is a cornerstone in the management of secondary hyperparathyroidism (SHPT) in dialysis patients.[1][4] Beyond its established effects on parathyroid hormone (PTH), calcium, and phosphorus, a growing body of evidence demonstrates that this compound significantly reduces circulating FGF23 levels. This technical guide synthesizes the current understanding of this compound's impact on FGF23, providing researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and implicated signaling pathways.
Quantitative Impact of this compound on FGF23 Levels
Multiple clinical studies have consistently demonstrated the FGF23-lowering effect of this compound in patients with CKD and SHPT. The following tables summarize the key quantitative findings from several notable trials.
| Study (Year) | Patient Population | Treatment Arms | N | Duration | Baseline FGF23 (pg/mL or RU/mL) | Post-Treatment FGF23 (pg/mL or RU/mL) | Key Findings |
| ACHIEVE (Moe et al., 2015) [5] | Hemodialysis patients with SHPT | This compound + low-dose vitamin D vs. flexible-dose vitamin D | 91 | 27 weeks | Markedly elevated in both groups | Significant decrease in this compound group | This compound treatment resulted in a relative decrease in FGF23 levels compared to vitamin D analogs alone.[5] |
| Komaba et al. (2011) [1] | Hemodialysis patients with SHPT | This compound | 55 | 52 weeks | 14,750 (median) | 5,121 (median at 12 weeks) | Significant and sustained reduction in FGF23 levels with this compound treatment.[1] |
| EVOLVE (Moe et al., 2015) [2][3][6] | Hemodialysis patients with SHPT | This compound vs. Placebo | 2,602 | 20 weeks | Not specified | A significantly larger proportion of patients on this compound had ≥30% reductions in FGF23 (68% vs. 28%).[3][6] | Treatment with this compound significantly lowers serum FGF23.[2][3][6] |
| Hryszko et al. (2012) [7] | Hemodialysis patients with SHPT | This compound | 18 | 6 months | log FGF-23: 7.58 ± 1.7 | log FGF-23: 6.61 ± 1.7 | Significant decrease in serum FGF-23 levels.[7] |
| Kim et al. (2013) [8] | Peritoneal dialysis patients | This compound vs. Control | 57 | Efficacy assessment phase | 3,960 RU/ml (median) | 2,325 RU/ml (median) | Significant reduction in FGF23 levels in the this compound group.[8] |
| PARADIGM (Ureña-Torres et al., 2015) [9] | Hemodialysis patients with SHPT | This compound vs. Vitamin D analog | 312 | 52 weeks | Not specified | -40% (median change) | This compound led to a median decrease in FGF-23, while vitamin D analogs led to a median increase.[9] |
Experimental Protocols
The methodologies employed in key studies provide a framework for future research in this area.
ACHIEVE Trial: FGF23 Sub-study
-
Study Design: A randomized controlled clinical trial comparing this compound plus low-dose calcitriol analogs to escalating doses of calcitriol analogs alone.[5]
-
Participants: Hemodialysis patients with SHPT.[5]
-
Intervention: The this compound group received this compound (starting at 30 mg/day and titrated) plus a fixed low dose of a calcitriol analog. The control group received flexible, escalating doses of calcitriol analogs.[5]
-
FGF23 Measurement: Plasma samples were collected at baseline and at 27 weeks. Intact human FGF23 levels were measured in triplicate using an ELISA kit (Kainos, Tokyo, Japan).[5]
-
Data Analysis: Between-group and within-group changes in log-transformed FGF23 levels were analyzed. A multiple regression model was used to assess factors associated with changes in FGF23.[5]
Komaba et al. (2011) Study
-
Study Design: A 52-week, multicenter, open-label, single-arm trial.[1]
-
Participants: 55 hemodialysis patients with SHPT.[1]
-
Intervention: this compound was initiated at 25 mg daily and titrated up to 100 mg daily to achieve target PTH, calcium, and phosphorus levels. The dosage of vitamin D was kept stable unless calcium levels required adjustment.[10]
-
FGF23 Measurement: Serum samples were collected at baseline, 12, 24, and 52 weeks. Full-length FGF23 was measured using a sandwich ELISA kit (Kainos Laboratories, Tokyo, Japan).[1][10]
-
Data Analysis: Changes in FGF23 and other biochemical parameters from baseline were analyzed using repeated measures ANOVA. Univariate and multivariate linear regression analyses were used to assess associations between changes in FGF23 and other parameters.[1]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the allosteric modulation of the calcium-sensing receptor (CaSR) on parathyroid cells, increasing its sensitivity to extracellular calcium and thereby reducing PTH secretion.[1][4] The precise mechanism by which this compound lowers FGF23 is not fully elucidated but is likely multifactorial, involving both direct and indirect effects.
Changes in serum calcium, phosphorus, and PTH are significantly associated with changes in FGF23 levels.[1][5] this compound's ability to lower these parameters likely contributes to the reduction in FGF23. Some studies suggest that the change in FGF23 is independent of the change in PTH, pointing towards other contributing factors.[1][5][9] One hypothesis is that the reduction in the dose of active vitamin D, a known stimulator of FGF23 production, in patients treated with this compound may play a role.[5] Furthermore, a study by Hryszko et al. (2012) suggested that this compound may reduce FGF23 levels by suppressing osteoblast function, as indicated by a correlation between the change in FGF23 and the change in osteocalcin.[7]
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound, Fibroblast Growth Factor-23, and Cardiovascular Disease in Hemodialysis: The Evaluation of this compound HCl Therapy to Lower Cardiovascular Events (EVOLVE) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Effects of this compound and Concurrent Low-Dose Vitamin D on FGF23 Levels in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound lowers FGF-23 level together with bone metabolism in hemodialyzed patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound lowering of serum fibroblast growth factor-23 concentration may be independent from serum Ca, P, PTH and dose of active vitamin D in peritoneal dialysis patients: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound and Vitamin D Analogs on Fibroblast Growth Factor-23 during the Treatment of Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Cellular Pathways Activated by Cinacalcet Binding to the Calcium-Sensing Receptor (CaSR)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cinacalcet, a calcimimetic agent, functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a crucial G protein-coupled receptor (GPCR) involved in calcium homeostasis. By binding to the transmembrane domain of the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium. This guide provides a detailed technical overview of the primary cellular signaling pathways activated upon this compound binding to the CaSR, namely the Gq/11 and Gi/o pathways. We will explore the downstream consequences of this activation, including intracellular calcium mobilization, ERK1/2 phosphorylation, and the inhibition of parathyroid hormone (PTH) secretion. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.
Introduction to this compound and the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a class C GPCR that plays a pivotal role in maintaining systemic calcium balance.[1] It is highly expressed in the parathyroid glands and kidneys.[2] this compound is an allosteric modulator that binds to a site within the seven-transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site.[3][4] This binding induces a conformational change that increases the receptor's affinity for extracellular calcium, leading to its activation at lower calcium concentrations.[2] The clinical significance of this action lies in its ability to suppress the synthesis and secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[5] this compound is therefore a key therapeutic agent in the management of hyperparathyroidism.[3]
Core Signaling Pathways Activated by this compound
This compound's allosteric modulation of the CaSR primarily triggers two distinct G protein-mediated signaling cascades: the Gq/11 pathway and the Gi/o pathway.[1][5]
The Gq/11 Pathway: Intracellular Calcium Mobilization and PLC Activation
Upon this compound-potentiated activation, the CaSR couples to Gq/11 proteins.[6] This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting increase in cytosolic calcium is a hallmark of CaSR activation and a key event in the downstream signaling cascade. DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[7]
The Gi/o Pathway: Inhibition of Adenylyl Cyclase
In addition to Gq/11, the activated CaSR also couples to Gi/o proteins.[1] The activation of Gi/o leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[6] The resulting decrease in intracellular cAMP levels contributes to the overall cellular response to this compound, including the inhibition of PTH secretion.
Downstream Signaling: ERK1/2 Phosphorylation
A convergence point for both the Gq/11 and Gi/o pathways is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The activation of PKC through the Gq/11 pathway, as well as signaling events downstream of the Gi/o pathway, contribute to the phosphorylation and activation of MEK1/2, which in turn phosphorylates ERK1/2.[8]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative parameters of this compound's effect on CaSR-mediated signaling pathways.
Table 1: Potency of this compound in CaSR-Mediated Signaling
| Parameter | Cell Type | Assay | EC50 / IC50 | Reference |
| Intracellular Ca2+ Mobilization | HEK293 cells expressing CaSR | Fura-2 fluorescence | EC50: ~2.8 µM (in the context of low receptor expression and 1.0 mM extracellular Ca2+) | [9] |
| Calcitonin Secretion | Rat medullary thyroid carcinoma 6-23 cells | Calcitonin ELISA | EC50: 34 nM | [10] |
| PTH Secretion Inhibition | Primary cultured human parathyroid cells | PTH Immunoassay | ~61% inhibition at 1000 nM | [11] |
| PTH Secretion Inhibition (in vivo) | Intact rats | PTH Immunoassay | ED50: 3 mg/kg (oral dose) | [12] |
Table 2: Effects of this compound on Downstream Signaling Events
| Endpoint | Cell Type / Model | Treatment | Fold Change / % Change | Reference |
| PTH Secretion | Hemodialysis patients | This compound (25-100 mg daily for 52 weeks) | 55-58% decrease from baseline | [13] |
| ERK1/2 Phosphorylation | HEK293 cells expressing CaSR | This compound | Dose-dependent increase | [8] |
| Intracellular Ca2+ | HEK293 cells expressing CaSR | 2 µM this compound | Lowers the Ca2+ threshold for oscillations | [9] |
| Parathyroid Gland Volume | Hemodialysis patients | This compound (52 weeks) | Significant reduction | [13] |
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay using Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in CaSR-expressing cells using a fluorescence plate reader.
Materials:
-
CaSR-expressing cells (e.g., HEK293-CaSR)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional)
-
This compound stock solution
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed CaSR-expressing cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
-
Cell Loading: Remove the growth medium from the cells and wash once with HBSS. Add 100 µL of the Fluo-4 AM loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.
-
Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.
-
Compound Injection and Data Acquisition: Inject the desired concentration of this compound and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak and subsequent decay of the calcium transient.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax). Results are often expressed as ΔF/F0.
ERK1/2 Phosphorylation Assay via Western Blotting
This protocol outlines the detection of phosphorylated ERK1/2 in response to this compound treatment.
Materials:
-
CaSR-expressing cells
-
6-well plates
-
Serum-free culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody: Mouse or Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate CaSR-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of this compound for the desired time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Inositol Phosphate Accumulation Assay
This protocol describes a method to measure the accumulation of inositol phosphates (IPs) following CaSR activation.
Materials:
-
CaSR-expressing cells
-
24-well plates
-
Inositol-free DMEM
-
[³H]myo-inositol
-
LiCl solution
-
This compound stock solution
-
Perchloric acid
-
KOH/HEPES solution
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate CaSR-expressing cells in 24-well plates. Once they reach ~70% confluency, replace the medium with inositol-free DMEM containing [³H]myo-inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with serum-free, inositol-free medium. Pre-incubate the cells with a medium containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the assay by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) to each well. Incubate on ice for 30 minutes.
-
Neutralization: Neutralize the extracts by adding a KOH/HEPES solution. Centrifuge to pellet the precipitate.
-
Chromatographic Separation: Apply the supernatant to a column containing Dowex AG1-X8 resin. Wash the column to remove free [³H]myo-inositol.
-
Elution: Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of accumulated inositol phosphates.
Visualization of Signaling Pathways and Workflows
This compound-Activated CaSR Signaling Pathways
Caption: this compound enhances CaSR signaling via Gq/11 and Gi/o pathways.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium mobilization.
Experimental Workflow for ERK1/2 Phosphorylation Western Blot
Caption: Workflow for ERK1/2 phosphorylation Western blot analysis.
Conclusion
This compound's allosteric modulation of the CaSR provides a powerful mechanism for regulating calcium homeostasis. By sensitizing the receptor to extracellular calcium, this compound triggers a cascade of intracellular events mediated primarily through the Gq/11 and Gi/o signaling pathways. The resulting increase in intracellular calcium, decrease in cAMP, and activation of the ERK1/2 pathway ultimately lead to the therapeutic effect of reduced PTH secretion. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the cellular mechanisms of CaSR modulation.
References
- 1. abcam.com [abcam.com]
- 2. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 3. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Repurposing calcium-sensing receptor agonist this compound for treatment of CFTR-mediated secretory diarrheas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cinacalcet Experimental Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[2][3] This mechanism of action makes it a valuable therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and for treating hypercalcemia in patients with parathyroid carcinoma.[3] These application notes provide a detailed experimental protocol for in vivo studies of this compound, focusing on a well-established rodent model of secondary hyperparathyroidism. The protocols and data presented are intended to guide researchers in designing and executing their own in vivo investigations of this compound and other calcimimetics.
Mechanism of Action
This compound enhances the sensitivity of the CaSR on the surface of parathyroid gland chief cells to extracellular calcium ions. This allosteric modulation leads to the activation of intracellular signaling pathways, primarily involving G-proteins Gq/11 and Gi/o, which results in the inhibition of PTH synthesis and release.[4][5] The subsequent reduction in circulating PTH levels leads to a decrease in serum calcium and phosphorus concentrations.[6]
In Vivo Model: 5/6 Nephrectomized Rat
The 5/6 nephrectomized (Nx) rat is a widely used and well-characterized animal model for studying secondary hyperparathyroidism associated with chronic kidney disease.[6][7] The surgical reduction of renal mass leads to impaired phosphate excretion and reduced calcitriol synthesis, which in turn causes hypocalcemia and hyperphosphatemia, classic triggers for increased PTH secretion and parathyroid gland hyperplasia.[2][3]
Data Presentation
The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound in the 5/6 nephrectomized rat model.
Table 1: Effect of this compound on Serum Parathyroid Hormone (PTH) Levels
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Serum PTH (pg/mL) | Reference |
| Sham + Vehicle | - | 6 weeks | 144 ± 22 | [8] |
| 5/6 Nx + Vehicle | - | 6 weeks | 258 ± 29 | [8] |
| 5/6 Nx + this compound | 10 | 6 weeks | 53 ± 12* | [8] |
| 5/6 Nx + Vehicle | - | 12 days | 337 ± 41 (Day 0) | [7] |
| 5/6 Nx + this compound | 10 | 12 days | 152 ± 15 (Day 13) | [7] |
*p < 0.05 compared to 5/6 Nx + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Serum Calcium and Phosphorus Levels
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) | Reference |
| 5/6 Nx + Vehicle | - | 12 days | 10.53 ± 0.09 (Day 0) | 7.94 ± 0.16 (Day 0) | [7] |
| 5/6 Nx + this compound | 10 | 12 days | 8.43 ± 0.37 (8h post-dose) | 9.44 ± 0.44 (8h post-dose) | [7] |
| 5/6 Nx + Vehicle | - | 5 weeks | Not Reported | Not Reported | [8] |
| 5/6 Nx + this compound | 10 | 5 weeks | Significantly Reduced | Not Reported | [8] |
Table 3: Effect of this compound on Parathyroid Gland Hyperplasia
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Parathyroid Gland Weight (mg) | PCNA-positive cells/mm² | Reference |
| 5/6 Nx + Vehicle | - | 5 weeks | 0.566 ± 0.038 | 83 ± 8 | [8] |
| 5/6 Nx + this compound | 10 | 5 weeks | 0.396 ± 0.031* | 41 ± 8** | [8] |
| 5/6 Nx + Vehicle | - | 4 weeks | Not Reported | Significantly Higher | [2] |
| 5/6 Nx + this compound | 5 | 4 weeks | Decreased | Significantly Reduced | [2] |
| 5/6 Nx + this compound | 10 | 4 weeks | Decreased | Significantly Reduced | [2] |
*p < 0.05, **p < 0.001 compared to 5/6 Nx + Vehicle. PCNA: Proliferating Cell Nuclear Antigen. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Secondary Hyperparathyroidism via 5/6 Nephrectomy in Rats
Objective: To create a rodent model of chronic kidney disease-induced secondary hyperparathyroidism.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, sutures)
-
Surgical microscope or loupes
-
Heating pad
-
Post-operative analgesics
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to surgery, with free access to standard chow and water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.
-
First Stage Surgery (Left Kidney):
-
Make a flank incision to expose the left kidney.
-
Carefully dissect the adrenal gland and surrounding fat from the kidney.
-
Ligate two of the three branches of the left renal artery.
-
Alternatively, remove the upper and lower thirds of the kidney via surgical resection.
-
Close the muscle and skin layers with sutures.
-
-
Recovery: Allow the rat to recover for one week.
-
Second Stage Surgery (Right Kidney):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Perform a complete right nephrectomy by ligating the renal artery and vein and removing the kidney.
-
Close the incision in layers.
-
-
Post-operative Care: Administer analgesics as required and monitor the animal for signs of distress. Allow the rats to recover for 4-6 weeks to allow for the development of secondary hyperparathyroidism.[2][8]
Protocol 2: In Vivo Administration of this compound and Sample Collection
Objective: To evaluate the efficacy of this compound in a 5/6 nephrectomized rat model.
Materials:
-
5/6 nephrectomized rats (and sham-operated controls)
-
This compound hydrochloride
-
Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water)[7]
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)
-
Centrifuge
-
ELISA kits for rat PTH
-
Clinical chemistry analyzer for calcium and phosphorus
Procedure:
-
Animal Grouping: Randomly assign the 5/6 nephrectomized rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Include a sham-operated control group receiving the vehicle.
-
Dosing Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 5, 10 mg/mL for doses of 1, 5, and 10 mg/kg at an administration volume of 1 mL/kg).
-
Drug Administration: Administer this compound or vehicle to the rats once daily via oral gavage for the specified duration of the study (e.g., 4-6 weeks).[2][8]
-
Blood Collection:
-
Baseline: Collect a baseline blood sample prior to the first dose.
-
During Treatment: Collect blood samples at specified time points during the study (e.g., weekly). For pharmacokinetic/pharmacodynamic assessments, collect blood at multiple time points after the final dose (e.g., 0, 1, 4, 8, 16, and 24 hours).[7]
-
Terminal: Collect a final blood sample at the end of the study.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).
-
-
Sample Processing:
-
For serum, allow the blood to clot and then centrifuge to separate the serum.
-
For plasma, centrifuge the blood collected in EDTA tubes.
-
Store serum and plasma samples at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure serum or plasma PTH levels using a rat-specific ELISA kit.
-
Measure serum calcium and phosphorus concentrations using a clinical chemistry analyzer.
-
-
Tissue Collection (Optional): At the end of the study, euthanize the animals and collect the parathyroid glands for histological analysis (e.g., H&E staining, immunohistochemistry for PCNA).[8]
Mandatory Visualization
Caption: this compound allosterically modulates the CaSR, enhancing its sensitivity to extracellular Ca²⁺ and inhibiting PTH secretion.
Caption: In vivo experimental workflow for evaluating this compound in a 5/6 nephrectomized rat model.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. This compound HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medsinfo.com.au [medsinfo.com.au]
- 4. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Mechanistic analysis for time-dependent effects of this compound on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for LC-MS/MS Quantification of Cinacalcet in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR), primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] This document provides detailed application notes and protocols for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Principle of the Method
This LC-MS/MS method provides high specificity, precision, and accuracy for the rapid quantification of this compound in plasma.[3] The methodology involves the extraction of this compound and a deuterated internal standard (IS) from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode and comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
This compound-d3 or this compound-d4 (Internal Standard)[1][2]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound Hydrochloride and the internal standard (e.g., this compound-d3) in methanol to prepare individual stock solutions of 1 mg/mL.[6]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[7]
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 50 ng/mL.[6]
-
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at various concentration levels.[6] A typical calibration curve range is 0.1 to 150 ng/mL.[2][3]
Sample Preparation
Two common extraction methods are protein precipitation and liquid-liquid extraction.
This method is rapid and suitable for high-throughput analysis.[1][8]
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).[5]
-
Add 100 µL of cold acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LLE can provide a cleaner extract compared to PPT.[7]
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.[7]
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).[7]
-
Vortex for 5 minutes.[7]
-
Centrifuge to separate the aqueous and organic layers.[7]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[7]
-
Reconstitute the residue in the mobile phase for injection.[7]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, Eclipse Plus C18)[2][8] |
| Mobile Phase | A: Water with 0.1% formic acid or 10 mM ammonium acetateB: Acetonitrile or Methanol with 0.1% formic acid[4][7][8] |
| Gradient/Isocratic | Both gradient and isocratic elution can be used.[4][8] A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate. |
| Flow Rate | 0.35 - 1.0 mL/min[4][7] |
| Injection Volume | 10 - 20 µL[7][10] |
| Column Temperature | 30 - 40 °C[7][9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| MRM Transitions | This compound: m/z 358.1 → 155.1[3][7]This compound-d3: m/z 361.1 → 158.1[3][7]This compound-d4: m/z 362.3 → 155.0[4] |
| Collision Energy | Optimized for the specific instrument and transitions. |
Data Presentation
Table 3: Summary of Quantitative Method Performance
| Parameter | Typical Performance Characteristics |
| Linearity Range | 0.1 - 150 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99[10] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] |
| Intra-assay Precision (%RSD) | < 15% (typically 2.8% to 9%)[3] |
| Inter-assay Precision (%RSD) | < 15% (typically 6.9% to 8.5%)[3] |
| Accuracy | Within ±15% of the nominal concentration (typically 99% to 103%)[3] |
| Recovery | 90% to 106%[3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway Context (Illustrative)
While this protocol focuses on quantification, this compound's mechanism of action involves the Calcium-Sensing Receptor (CaSR) signaling pathway. The following diagram illustrates this relationship.
Caption: this compound's mechanism of action via the CaSR pathway.
Conclusion
The described LC-MS/MS method offers a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol, particularly with the straightforward protein precipitation step, is well-suited for high-throughput analysis in both clinical and research settings, supporting pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical tandem mass spectrometry method for this compound in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micromethod for quantification of this compound in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method by one-step precipitation for this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Application Note: Solid-State Characterization of Cinacalcet Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinacalcet hydrochloride is a calcimimetic agent that modulates the calcium-sensing receptor, playing a crucial role in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] The solid-state properties of an active pharmaceutical ingredient (API) like this compound hydrochloride are critical as they can influence its stability, solubility, and bioavailability. This document outlines detailed protocols for the solid-state characterization of this compound hydrochloride, focusing on identifying and differentiating its polymorphic forms.
This compound hydrochloride is known to exist in multiple crystalline forms, often referred to as polymorphs, as well as an amorphous form.[2] The discovery and characterization of new polymorphic forms are essential for improving the performance characteristics of the final pharmaceutical product.[3] This application note provides a comprehensive guide to the analytical techniques used to characterize these solid forms.
Experimental Protocols
A multi-technique approach is essential for the thorough solid-state characterization of this compound hydrochloride. The following protocols describe the application of X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Vibrational Spectroscopy (FT-IR and Raman).
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying crystalline phases. Each crystalline form of a compound produces a unique diffraction pattern.
Objective: To identify the crystalline form(s) of this compound hydrochloride and differentiate between its polymorphs.
Methodology:
-
Gently grind the sample using a mortar and pestle to ensure a homogenous particle size.
-
Pack the powdered sample into a sample holder, ensuring a flat and even surface.
-
Place the sample holder into the XRPD instrument.[1]
-
Expose the sample to monochromatic X-ray radiation (typically Cu Kα).[1]
-
Scan the sample over a 2θ range of 2° to 40° at a continuous scan rate.[1]
-
Record the diffraction pattern as a plot of intensity versus 2θ.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a material, such as melting point and phase transitions.
Objective: To determine the melting point and thermal transitions of this compound hydrochloride polymorphs.[1]
Methodology:
-
Accurately weigh 2-5 mg of the this compound hydrochloride sample into a standard aluminum DSC pan.[1]
-
Hermetically seal the pan. An empty, sealed pan should be used as a reference.[1]
-
Place both the sample and reference pans into the DSC instrument.[1]
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.[1]
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
Thermogravimetric Analysis (TGA)
TGA measures changes in the physical and chemical properties of a material as a function of increasing temperature.
Objective: To assess the thermal stability of this compound hydrochloride and to identify the presence of solvates.
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan into the TGA furnace.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a fingerprint for different polymorphic forms.
Objective: To obtain the vibrational spectra of this compound hydrochloride for polymorphic form identification.
Methodology (FT-IR):
-
Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[1]
-
Place the KBr pellet in the sample compartment of the FT-IR spectrometer.[1]
-
Acquire the infrared spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[1]
Methodology (Raman):
-
Place a small amount of the powdered sample onto a microscope slide or into a capillary tube.
-
Focus the laser beam of the Raman spectrometer onto the sample.
-
Acquire the Raman spectrum over a desired spectral range.
Data Presentation
The quantitative data obtained from the characterization of different polymorphic forms of this compound hydrochloride are summarized in the tables below. Note that different literature sources may report slightly different peak positions and thermal events due to variations in experimental conditions.
Table 1: Characteristic XRPD Peaks (2θ ±0.2°) for this compound Hydrochloride Polymorphs
| Form I[4][5] | Form II[4][5] | Form III[3][6] |
| 6.9 | 13.7 | 7.0 |
| 10.4 | 14.3 | 13.8 |
| 13.8 | 16.6 | 15.7 |
| 15.5 | 17.5 | 16.2 |
| 17.8 | 19.4 | 17.7 |
| 19.0 | 20.3 | 19.6 |
| 21.2 | 20.6 | 20.4 |
| 24.2 | 23.3 | 23.5 |
| 25.4 | 31.4 | - |
Table 2: Thermal Analysis Data for this compound Hydrochloride Polymorphs
| Polymorphic Form | DSC Event (Melting Point/Transition) | TGA Data |
| Form I | ~179.5 °C[7][8] | Thermally stable with no significant weight loss before melting. |
| Form II | ~170 °C[7][8] | Generally stable, but may show desolvation if prepared from a solvate.[9] |
| Form III | ~165 °C[7][8] | Thermally stable with no significant weight loss before melting. |
Table 3: Key Vibrational Spectroscopy Bands (cm⁻¹) for this compound Hydrochloride Form I
| FT-IR[5] |
| 3051 |
| 2966 |
| 2864 |
| 1587 |
| 1450 |
| 1167 |
| 1128 |
| 1072 |
| 799 |
| 775 |
Visualizations
Workflow for Solid-State Characterization
Caption: A flowchart illustrating the typical workflow for the solid-state characterization of an active pharmaceutical ingredient like this compound hydrochloride.
Polymorphic Relationships of this compound Hydrochloride
References
- 1. benchchem.com [benchchem.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. US7563930B2 - Crystal forms of this compound HCI and processes for their preparation - Google Patents [patents.google.com]
- 4. US20110295037A1 - Processes for preparing this compound hydrochloride and polymorphic forms thereof - Google Patents [patents.google.com]
- 5. WO2008068625A2 - Processes for preparing this compound hydrochloride and polymorphic forms thereof - Google Patents [patents.google.com]
- 6. EP1913941A1 - Polymorphic forms and solvates of this compound hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solid state characterisation of four solvates of R-cinacalcet hydrochloride - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Cinacalcet in Human Plasma using Cinacalcet-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor and is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] Accurate quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, this compound-d4, ensures high accuracy and precision by compensating for variability during sample preparation and potential matrix effects.[1][5]
Principle of the Method
This method employs a simple and rapid protein precipitation technique for the extraction of this compound from human plasma.[1][6] Following extraction, the analyte and the internal standard (this compound-d4) are separated using reversed-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4][6] Quantification is achieved by calculating the peak area ratio of this compound to this compound-d4 and comparing it against a calibration curve generated from standards of known concentrations.[4]
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
This compound-d4 Hydrochloride (Internal Standard, IS)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ammonium Formate
-
Formic Acid
-
Ultrapure Water
-
Drug-free Human Plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an ESI source
-
Analytical Column: C18 reversed-phase column (e.g., Eclipse Plus C18)[6]
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.[1]
-
This compound-d4 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d4 hydrochloride in methanol.[1]
-
Working Standards: Prepare serial dilutions of the this compound stock solution using a 50:50 methanol/water mixture to create calibration curve standards and quality control (QC) samples. Final concentrations for calibration standards may range from 0.1 to 50 ng/mL.[6]
-
IS Working Solution (50 ng/mL): Dilute the this compound-d4 stock solution with 50% methanol to achieve a final concentration of 50 ng/mL.[6]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (50 ng/mL) to each tube and vortex for 15 seconds.[1]
-
Add 500 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge the samples at 20,000 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables outline the typical LC-MS/MS parameters for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Eclipse Plus C18 (or equivalent) |
| Mobile Phase | Gradient elution with Methanol and Water containing Ammonium Formate[6] |
| Flow Rate | 0.6 mL/min[6] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transition (this compound) | m/z 358.1 → 155.1[7] |
| MRM Transition (this compound-d4) | m/z 362.1 → 155.1 (adjust based on specific d4 location) |
| Dwell Time | 200 ms |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Data Presentation and Method Performance
A validated method should demonstrate acceptable linearity, accuracy, precision, and recovery. The following tables present representative data for a typical method validation.
Table 3: Calibration Curve Linearity
| Concentration (ng/mL) | 0.1 | 0.2 | 1.0 | 5.0 | 10.0 | 20.0 | 40.0 | 50.0 |
| Mean Accuracy (%) | 98.5 | 101.2 | 99.8 | 100.5 | 99.1 | 100.8 | 99.5 | 101.1 |
| Correlation Coefficient (r²) | \multicolumn{8}{c | }{> 0.99} |
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| Low QC | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 5.0 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 35.0 | < 15 | 85-115 | < 15 | 85-115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 0.3 | 97.2 | 1.5 |
| High QC | 35.0 | 98.5 | -0.8 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical process from sample receipt to final data analysis.
Caption: Workflow for this compound quantification in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The protocol, featuring a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard (this compound-d4), is well-suited for high-throughput analysis in both clinical and research environments.[1] The method demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of this compound.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical tandem mass spectrometry method for this compound in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS method by one-step precipitation for this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinacalcet Analysis in Biological Samples via Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet hydrochloride is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[1][2] Accurate quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] Protein precipitation is a straightforward, rapid, and cost-effective method for preparing biological samples for analysis by removing interfering proteins.[1][3] This document provides a detailed protocol for protein precipitation of this compound from human plasma, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: this compound and the Calcium-Sensing Receptor
This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[2][4] By increasing the receptor's sensitivity to extracellular calcium, this compound mimics the effect of high calcium levels, which in turn inhibits the secretion of parathyroid hormone (PTH).[5][6][7] The reduction in PTH levels leads to a decrease in serum calcium concentrations.[2][6] This mechanism is crucial for managing hyperparathyroidism and its associated complications.[6]
Caption: this compound's signaling pathway in a parathyroid chief cell.
Experimental Protocol: Protein Precipitation for LC-MS/MS Analysis of this compound
This protocol is adapted from validated methods for the determination of this compound in human plasma.[1][8]
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
This compound-d3 or this compound-d4 (Internal Standard, IS)[9][10]
-
Acetonitrile (HPLC or LC-MS grade)[1]
-
Methanol (HPLC or LC-MS grade)[1]
-
Ammonium Formate[10]
-
Formic Acid[8]
-
Deionized Water
-
Human Plasma (drug-free)
-
1.5 mL Microcentrifuge tubes
-
Calibrated pipettes and tips
-
Vortex mixer
-
High-speed centrifuge
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and the internal standard (e.g., this compound-d3) in methanol.[9][11]
-
Working Standard Solutions: Prepare a series of this compound working standards by serially diluting the stock solution with 50% methanol in water.[1]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration of 50 ng/mL.[9][12]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.[1]
Sample Preparation Workflow
Caption: Experimental workflow for this compound analysis.[1]
Protein Precipitation Procedure
-
Pipette 50 µL to 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1][8]
-
Add 20 µL of the internal standard working solution to each tube (except for the blank sample).[8][9]
-
Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][8]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm or 20,000 x g) for 5-10 minutes.[1][8]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1][9]
Data Presentation: Summary of Method Validation Parameters
The following table summarizes quantitative data from validated LC-MS/MS methods for this compound analysis in human plasma using protein precipitation.
| Parameter | Reported Values | Reference(s) |
| Linearity Range | 0.05 - 20.0 ng/mL | [13] |
| 0.1 - 50 ng/mL | [10][14] | |
| 0.1 - 100 ng/mL | [15] | |
| 0.3 - 150 ng/mL | [16] | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [13] |
| 0.1 ng/mL | [10][15] | |
| Internal Standard | This compound-d3 | [10][16] |
| This compound-d4 | [8][13][17] | |
| Accuracy | 85 - 115% | [10][14] |
| 96.0 - 106.0% | [13] | |
| 99 - 103% (Inter-assay) | [15] | |
| Precision (CV%) | < 15% | [10][14] |
| < 5.8% (Intra- and Inter-day) | [13] | |
| 6.9 - 8.5% (Inter-assay) | [15] | |
| Extraction Recovery | 90 - 106% | [15] |
| 95.67 - 102.88% | [10] |
Discussion
The presented protocol for protein precipitation is a robust and efficient method for the preparation of plasma samples for the quantification of this compound.[8] The use of acetonitrile as the precipitating agent is widely documented and provides excellent protein removal.[1][8] The incorporation of a stable isotope-labeled internal standard, such as this compound-d3 or this compound-d4, is critical for achieving high accuracy and precision by compensating for variability during sample preparation and analysis.[8][17]
The subsequent analysis by LC-MS/MS offers high sensitivity and selectivity, allowing for the quantification of this compound over a broad range of concentrations suitable for clinical and research applications.[8][10] The validation data from multiple studies demonstrate that this methodology meets the stringent requirements for bioanalytical method validation, ensuring reliable and reproducible results.[10][16] This makes the described approach well-suited for high-throughput analysis in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijstr.org [ijstr.org]
- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of an LC-MS/MS method by one-step precipitation for this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Development and validation of an LC-MS/MS method by one-step precipitation for this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved LC-MS/MS method for determination of this compound in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bioanalytical tandem mass spectrometry method for this compound in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Animal Models of Secondary Hyperparathyroidism for Cinacalcet Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing rodent models of secondary hyperparathyroidism (SHPT) to evaluate the efficacy of Cinacalcet and other calcimimetics. The protocols focus on two widely accepted methods: 5/6 nephrectomy and adenine-induced chronic kidney disease (CKD).
Introduction
Secondary hyperparathyroidism is a common complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism.[1][2] Animal models that mimic this condition are crucial for preclinical testing of therapeutic agents like this compound. This compound is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR) on parathyroid cells, increasing its sensitivity to extracellular calcium and thereby reducing PTH secretion.[1][3][4]
Animal Models of Secondary Hyperparathyroidism
Two of the most common and well-validated rodent models for inducing SHPT are the 5/6 nephrectomy (Nx) model and the adenine-induced CKD model.
-
5/6 Nephrectomy Model: This surgical model involves the removal of a significant portion of the renal mass, leading to progressive kidney dysfunction and subsequent development of SHPT.[5][6] It is a well-established model that closely mimics the progression of CKD in humans.
-
Adenine-Induced CKD Model: This is a non-surgical, dietary model where the administration of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial nephropathy and renal failure.[5][7][8] This model is known for its rapid onset and severity of the disease.[5]
Experimental Protocols
Protocol 1: 5/6 Nephrectomy Model in Rats
This protocol describes the surgical induction of CKD and SHPT in rats, followed by treatment with this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (4-weeks old)[9]
-
Standard rodent diet (0.6% calcium, 0.68% phosphorus)[9]
-
High phosphorus diet (0.9% calcium, 1.2% phosphorus) to exacerbate SHPT[6][9]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
This compound HCl
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimation: Acclimate rats for one week with free access to standard diet and water.[9]
-
First Surgery (Left Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery and vein and the ureter.
-
Remove the left kidney.
-
Suture the muscle and skin layers.
-
-
Recovery: Allow the rats to recover for one week.
-
Second Surgery (Right Subtotal Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate two of the three branches of the renal artery.
-
Alternatively, resect the upper and lower thirds of the kidney.
-
Suture the muscle and skin layers.[10]
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Induction of SHPT:
-
This compound Treatment:
-
Monitoring and Sample Collection:
-
Monitor animal health, body weight, and food intake regularly.
-
Collect blood samples periodically (e.g., weekly or at the end of the study) for biochemical analysis.
-
At the end of the study, euthanize the animals and collect parathyroid glands for histological analysis.
-
Protocol 2: Adenine-Induced CKD Model in Rodents
This protocol details the non-surgical induction of CKD and SHPT in rats or mice using an adenine-rich diet.
Materials:
-
Male C57BL/6J mice or Wistar rats (weaning or adult)[7][8][12]
-
Standard rodent diet
-
Adenine-supplemented diet (e.g., 0.5% adenine for rats, adjustable for mice)[7][8]
-
This compound HCl
-
Vehicle for this compound
Procedure:
-
Acclimation: Acclimate rodents for one week with free access to a standard diet and water.
-
Induction of CKD:
-
Switch the diet to an adenine-supplemented diet. The concentration and duration will vary depending on the species and desired severity of CKD. For rats, a 0.5% adenine diet for 21 days is effective.[7][13] For mice, a phased approach with an induction and maintenance phase may be necessary.[8]
-
The onset of uremia is rapid, with increased serum creatinine and urea levels detectable within days.[5]
-
-
Development of SHPT:
-
SHPT develops as a consequence of renal failure. Elevated serum PTH can be observed after a few weeks of the adenine diet.[7]
-
-
This compound Treatment:
-
Once SHPT is established, divide the animals into a vehicle control group and a this compound treatment group.
-
Administer this compound HCl orally at appropriate doses.
-
Administer the vehicle to the control group.
-
The treatment duration can vary depending on the study's objectives.
-
-
Monitoring and Sample Collection:
-
Monitor animal health, body weight, and food and water intake.
-
Collect blood samples for biochemical analysis (serum urea nitrogen, creatinine, PTH, calcium, phosphorus).[7]
-
At the end of the study, euthanize the animals and collect kidneys and parathyroid glands for histological examination.
-
Data Presentation
The following tables summarize representative quantitative data from studies using these animal models to test this compound.
Table 1: Effect of this compound on Serum PTH in 5/6 Nephrectomized Rats
| Treatment Group | Duration | Dose | Serum PTH (pg/mL) - Baseline | Serum PTH (pg/mL) - Post-treatment | Reference |
| Sham Vehicle | 6 weeks | - | ~144 | ~144 | [1] |
| 5/6 Nx Vehicle | 6 weeks | - | ~258 | ~258 | [1] |
| 5/6 Nx this compound | 6 weeks | 10 mg/kg/day | ~258 | ~53 | [1] |
| 5/6 Nx Vehicle | 5 weeks | - | 298 ± 50 | 398 ± 81 | [1] |
| 5/6 Nx this compound | 5 weeks | 10 mg/kg/day | 329 ± 51 | 25 ± 5 | [1] |
Table 2: Effect of this compound on Serum Calcium and Phosphorus in 5/6 Nephrectomized Rats
| Treatment Group | Duration | Dose | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) | Reference |
| 5/6 Nx Vehicle | 6 weeks | - | No significant change | No significant change | [1] |
| 5/6 Nx this compound | 6 weeks | 10 mg/kg/day | Significantly decreased | Significantly increased | [1][14] |
Table 3: Effect of this compound on Parathyroid Gland Hyperplasia in 5/6 Nephrectomized Rats
| Treatment Group | Duration | Dose | Parathyroid Gland Weight (mg) | PCNA-positive cells/mm² | Reference |
| 5/6 Nx Vehicle | 5 weeks | - | 0.566 ± 0.038 | 83 ± 8 | [1] |
| 5/6 Nx this compound | 5 weeks | 10 mg/kg/day | 0.396 ± 0.031 | 41 ± 8 | [1] |
Table 4: Biochemical Parameters in Adenine-Induced CKD Rats
| Group | Serum Urea Nitrogen (mg/dl) | Serum Creatinine (mg/dl) | Serum PTH (pg/ml) | Serum Phosphate (mg/dl) | Reference |
| Control | - | - | 84 ± 17 | 8.6 ± 0.2 | [7] |
| Adenine Diet | 70 ± 6 | 0.6 ± 0.1 | 480 ± 31 | 10.7 ± 0.7 | [7][13] |
Visualizations
Signaling Pathway of Secondary Hyperparathyroidism and this compound's Mechanism of Action
Caption: Signaling pathway in secondary hyperparathyroidism and the mechanism of action of this compound.
Experimental Workflow for this compound Testing in the 5/6 Nephrectomy Model
Caption: Workflow for evaluating this compound in the rat 5/6 nephrectomy model of SHPT.
Discussion and Conclusion
Both the 5/6 nephrectomy and adenine-induced CKD models are valuable tools for studying SHPT and the effects of calcimimetics like this compound. The 5/6 nephrectomy model offers a slower, more progressive disease course that may better reflect human CKD, while the adenine model provides a more rapid and severe phenotype.
Preclinical studies using these models have consistently demonstrated that this compound effectively lowers serum PTH and can prevent or even reverse parathyroid gland hyperplasia.[1][2] These findings support the role of the CaSR in regulating parathyroid cell proliferation.[2] It is important to note that in these rodent models, this compound treatment can lead to a decrease in serum calcium and an increase in serum phosphorus, effects that are also observed in clinical settings.[1][14]
These detailed protocols and the accompanying data provide a solid foundation for researchers to establish these models in their laboratories and to design robust preclinical studies for the evaluation of novel therapies for secondary hyperparathyroidism.
References
- 1. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Hyperphosphatemia-induced hyperparathyroidism in 5/6 nephrectomized rats: development of a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound corrects hypercalcemia in mice with an inactivating Gα11 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH | PLOS One [journals.plos.org]
- 13. Chronic kidney disease induced by adenine: a suitable model of growth retardation in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic analysis for time-dependent effects of this compound on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Analysis of Cinacalcet: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cinacalcet using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for the determination of this compound in bulk drug substances and pharmaceutical dosage forms. Additionally, a stability-indicating method is detailed for the assessment of the drug under various stress conditions.
Introduction
This compound hydrochloride is a calcimimetic agent that modulates the activity of the calcium-sensing receptor (CaSR) in the parathyroid gland.[1] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[3]
This document outlines three distinct HPLC methods for the analysis of this compound, providing detailed experimental protocols and a summary of their validation parameters.
Method 1: Isocratic RP-HPLC Method for Quantification of this compound
This method is a straightforward and rapid isocratic RP-HPLC procedure suitable for the routine quantification of this compound in tablet dosage forms.
Experimental Protocol
1. Instrumentation:
-
A liquid chromatograph equipped with a UV-Vis detector.[4]
-
Data acquisition and processing software.[4]
2. Chromatographic Conditions:
-
Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm)[4]
-
Mobile Phase: A mixture of Phosphate buffer and Acetonitrile (40:60 v/v). The pH of the mobile phase is adjusted to 3.0 ±0.05 with diluted ortho-phosphoric acid.[4]
-
Flow Rate: 0.9 mL/min[4]
-
Detection Wavelength: 282 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Reagent and Sample Preparation:
-
Phosphate Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain the desired concentration and adjust the pH to 3.0 with orthophosphoric acid.[4]
-
Diluent: The mobile phase is used as the diluent.[4]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the diluent to obtain a known concentration within the linear range (e.g., 100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution of this compound.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Quantitative Data Summary
| Parameter | Result | Reference |
| Retention Time | ~2.8 minutes | [4] |
| Linearity Range | 25-150 µg/mL | [4][5] |
| Correlation Coefficient (r²) | 0.999 | [4][5] |
| Accuracy (% Recovery) | 98-102% | [4][5] |
| Precision (% RSD) | < 2% | [4][5] |
Method 2: Rapid Isocratic RP-HPLC Method with PDA Detection
This method offers a faster analysis time with a slightly different mobile phase composition and detection wavelength.
Experimental Protocol
1. Instrumentation:
-
A liquid chromatograph equipped with a Photodiode Array (PDA) detector.[1]
2. Chromatographic Conditions:
-
Column: C18 column[1]
-
Mobile Phase: A 60:40 v/v mixture of methanol and phosphate buffer (pH 6.8).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 232 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Reagent and Sample Preparation:
-
Phosphate Buffer (pH 6.8): Prepare a phosphate buffer and adjust the pH to 6.8.
-
Standard and Sample Preparation: Follow a similar procedure as described in Method 1, using the mobile phase as the diluent.
Quantitative Data Summary
| Parameter | Result | Reference |
| Retention Time | ~2.82 minutes | [1] |
| Linearity Range | 5-50 µg/mL | [1] |
| Limit of Detection (LOD) | 0.32 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.91 µg/mL | [1] |
| Accuracy (% Recovery) | 99.85-100.14% | [1] |
| Assay of Tablet Formulation | 100.45% of label claim | [1] |
Method 3: Stability-Indicating Gradient RP-HPLC Method for Related Substances
This gradient method is designed for the separation and quantification of this compound and its potential impurities and degradation products, making it suitable for stability studies.
Experimental Protocol
1. Instrumentation:
-
A liquid chromatograph with a UV detector.[6]
2. Chromatographic Conditions:
-
Column: Hypersil BDS (100 mm x 4.6 mm, 3 µm)[6]
-
Mobile Phase A: A degassed mixture of Buffer (prepared with a suitable salt) and Methanol (70:30, v/v).[6]
-
Mobile Phase B: A degassed mixture of Acetonitrile, Methanol, and Water (90:5:5, v/v/v).[6]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[6]
-
Column Temperature: 30°C[6]
3. Reagent and Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Milli-Q water (90:10 v/v).[6]
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound and its known impurities in the diluent.
-
For the sample, accurately weigh and transfer a powdered tablet equivalent to 50 mg of this compound into a 50 mL volumetric flask.[6]
-
Add about 30 mL of diluent and sonicate for 20 minutes.[6]
-
Cool to room temperature and dilute to volume with the diluent.[6]
-
Centrifuge the solution at 2000 RPM for 10 minutes before injection.[6]
-
4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions as per ICH guidelines, such as:
-
Acid Hydrolysis: 0.1 N HCl[4]
-
Base Hydrolysis: 0.1 N NaOH[4]
-
Oxidative Degradation: 3% H₂O₂[4]
-
Thermal Degradation: Heat at a suitable temperature (e.g., 50°C for 24 hours).[4]
-
Photolytic Degradation: Exposure to UV light for a defined period (e.g., 7 days).[4]
The chromatograms of the stressed samples should be analyzed to ensure that the degradation products are well-resolved from the main this compound peak.
Quantitative Data Summary
| Parameter | Result | Reference |
| Retention Time (this compound) | ~6.70 minutes | [6] |
| Retention Times (Impurities) | 1.49, 1.57, 1.89, 6.38, 19.75 minutes | [6] |
| %RSD of this compound | 0.6% | [6] |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While HPLC analysis does not directly involve signaling pathways, for context, this compound's mechanism of action involves the Calcium-Sensing Receptor (CaSR) signaling pathway. The following is a simplified representation.
Caption: Simplified CaSR signaling pathway modulated by this compound.
References
Application Notes and Protocols: Cell-Based Assays for Measuring Cinacalcet's Effect on CaSR Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet (Sensipar®) is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is utilized in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[3][4] this compound enhances the sensitivity of the CaSR to extracellular calcium, leading to the activation of the receptor at lower calcium concentrations.[3][5] This modulation results in the suppression of parathyroid hormone (PTH) secretion and a reduction in serum calcium levels.[3][6]
The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[5][7] Upon activation, it primarily couples to Gαq/11 and Gαi/o proteins.[6][8] The activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic free calcium.[6]
This document provides detailed protocols for three distinct cell-based assays to quantify the effect of this compound on CaSR activation: Intracellular Calcium Mobilization Assay, IP-One HTRF Assay, and Dynamic Mass Redistribution (DMR) Assay.
CaSR Signaling Pathway and this compound's Mechanism of Action
The CaSR, upon binding extracellular Ca²⁺, undergoes a conformational change that activates intracellular signaling pathways. This compound binds to the 7-transmembrane domain of the receptor, distinct from the extracellular calcium-binding site.[5] This allosteric binding increases the receptor's sensitivity to Ca²⁺, effectively lowering the concentration of calcium required for activation.[3][5] The primary signaling cascade initiated by CaSR activation is the Gq/11 pathway, which leads to intracellular calcium mobilization.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Symmetric activation and modulation of the human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in Cinacalcet Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape during the chromatographic analysis of Cinacalcet.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the positively charged this compound molecule and acidic residual silanol groups on the silica-based column packing material.[1][2][3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: this compound is a basic compound. Lowering the mobile phase pH to approximately 3.0 can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][4][5] A phosphate buffer is commonly used to maintain a stable pH.[1][4][5]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][6] Consider using a C18 or C8 column known for providing good peak shape with basic analytes.[1]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20 mM) in the mobile phase can also help to mask the residual silanol groups and improve peak symmetry.[1]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a positively charged surface, can repel the positively charged analyte and improve peak shape.[1]
Caption: A flowchart for troubleshooting peak splitting in this compound analysis.
Q4: My this compound peak is broad. How can I improve its efficiency?
A4: Broad peaks can be caused by a variety of factors related to the column, mobile phase, and overall system.
Troubleshooting Steps:
-
Increase Column Temperature: Operating at a moderately elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. B[1]e mindful of the column's and analyte's stability at higher temperatures.
-
Optimize Flow Rate: While a slower flow rate can sometimes improve resolution, an excessively low or high flow rate can lead to band broadening. Experiment with slight adjustments to your flow rate to find the optimum. *[1] Use a More Efficient Column: Columns with smaller particle sizes (e.g., <3 µm) provide higher efficiency and sharper peaks, though they require systems capable of handling higher backpressures. *[1] Employ Gradient Elution: If you are running an isocratic method, switching to a gradient elution can help to sharpen peaks, especially those that elute later in the chromatogram. *[1] Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume, which contributes to band broadening.
[7]### Data Presentation: Typical Starting Conditions
The following table summarizes typical starting conditions for this compound analysis based on published methods. These can be used as a baseline for troubleshooting and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 (UPLC) |
| Column | Symmetry C18 (4.6 x 150mm, 5µm) | [5] YMC Pack Butyl Column | [4] Acquity BEH Shield RP18 (100 x 2.1mm, 1.7µm) |
| Mobile Phase A | Phosphate Buffer (pH 3.0) | [5] Phosphate Buffer (pH 3.0) | [4] 0.02M Potassium Dihydrogen Orthophosphate (pH 6.6) |
| Mobile Phase B | Acetonitrile | [5] Acetonitrile | [4] Acetonitrile |
| Composition | 40:60 (A:B) v/v | [5] Not Specified | Gradient |
| Flow Rate | 0.9 mL/min | [5] Not Specified | 0.3 mL/min |
| Column Temp. | 30°C | [5] Not Specified | 35°C |
| Detection | 282 nm | [5] Not Specified | 223 nm |
| Injection Vol. | 20 µL | [5] Not Specified | Not Specified |
Experimental Protocols
General Protocol for Optimizing this compound Peak Shape
This protocol provides a systematic approach to troubleshooting and improving the peak shape of this compound.
-
Initial System Setup and Equilibration:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. [5] * Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid. [5] * Mobile Phase B: Acetonitrile.
-
Elution: Start with an isocratic elution of 60% Acetonitrile. [1] * Flow Rate: 0.9 mL/min. [5] * Column Temperature: 30°C. [5] * Detection: 282 nm. [5] * Injection Volume: 10 µL. [1] * Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a standard solution of this compound by dissolving it in the mobile phase.
-
[1]3. System Suitability Check:
- Perform six replicate injections of the standard solution.
- Evaluate the peak tailing factor, number of theoretical plates, and retention time reproducibility.
- The tailing factor should ideally be between 0.9 and 1.2.
[1]4. Troubleshooting and Optimization (if peak shape is poor):
- If Tailing is Observed:
- Increase the buffer concentration in Mobile Phase A to 20 mM.
- If tailing persists, ensure you are using a high-quality, end-capped column.
- If Fronting is Observed:
- Reduce the concentration of the injected sample by half.
- Ensure the sample solvent is the same as the mobile phase.
- If Splitting is Observed:
- Confirm the mobile phase pH is not close to the pKa of this compound.
- Filter all samples and mobile phases to prevent frit blockage.
- If Peaks are Broad:
- Increase the column temperature to 35°C, then 40°C.
- Optimize the flow rate (e.g., try 0.8 mL/min and 1.0 mL/min).
-
Data Recording:
-
For each condition change, perform replicate injections and record the system suitability parameters in a table for comparison.
-
References
- 1. benchchem.com [benchchem.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. agilent.com [agilent.com]
- 7. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Managing Variability in Cinacalcet-d4 Hydrochloride Response
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of Cinacalcet-d4 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-d4 hydrochloride?
This compound-d4 hydrochloride is the deuterated form of this compound hydrochloride, a calcimimetic agent.[1] It acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), which is a G-protein coupled receptor (GPCR) predominantly found on the surface of parathyroid gland cells.[1][2] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium ions.[1][3] This heightened sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn lowers serum calcium levels.[1][2] The R-enantiomer of this compound is more potent and is responsible for its pharmacodynamic activity.[1]
Q2: Why is the deuterated form, this compound-d4 hydrochloride, used in research?
Deuterated compounds like this compound-d4 hydrochloride are frequently used in research, particularly in pharmacokinetic (PK) studies, as internal standards for mass spectrometry-based quantification of the non-deuterated drug.[1][4] The deuterium atoms increase the molecule's mass without significantly altering its chemical properties.[1] This allows it to be distinguished from the parent compound by a mass spectrometer, ensuring accurate measurement of the parent drug's concentration in biological samples.[1]
Q3: What are the primary metabolic pathways of this compound?
This compound is extensively metabolized in the liver by multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[1] The main metabolic processes are N-dealkylation and oxidation of the naphthalene ring.[1] It's important to note that this compound is also a strong inhibitor of CYP2D6, which can lead to drug-drug interactions when co-administered with other compounds metabolized by this enzyme.[1]
Q4: What factors can influence the variability in response to this compound?
Several factors can affect the efficacy of this compound, leading to variability in experimental and clinical outcomes. These include:
-
Baseline PTH, Calcium, and Phosphorus Levels: The initial levels of these markers can significantly impact the observed response.[5][6]
-
Dialysis Duration: Longer duration of dialysis has been associated with a greater reduction in PTH.[5]
-
Concomitant Medications: The use of phosphate binders and vitamin D sterols can influence the effects of this compound.[5][6]
-
Parathyroid Gland Morphology: The presence of nodular hyperplasia in the parathyroid gland may lead to a reduced long-term efficacy of this compound.[7]
-
Genetic Polymorphisms: Variations in the CaSR gene or CYP enzymes could theoretically contribute to response variability.
Troubleshooting Guides
In Vitro Assay Variability
Issue: High variability in Calcium-Sensing Receptor (CaSR) activation assay results (e.g., intracellular calcium flux).
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell density or health | Ensure consistent cell seeding density and monitor cell viability. |
| Variation in extracellular calcium concentration | Precisely control the final concentration of extracellular calcium in the assay buffer. |
| Instability of this compound-d4 hydrochloride in assay buffer | Prepare fresh dilutions of the compound for each experiment.[1] |
| Issues with the fluorescent calcium indicator | Validate the loading efficiency and response of the calcium indicator.[1] |
| Low or variable CaSR expression in cells | Use a stable cell line with confirmed CaSR expression. |
Issue: Inaccurate or inconsistent quantification of this compound in biological samples using LC-MS/MS.
| Potential Cause | Troubleshooting Steps |
| Impurities in this compound-d4 hydrochloride internal standard | Verify the Certificate of Analysis (CoA) for chemical and isotopic purity.[8] Use a high-purity standard. |
| Inefficient sample preparation (protein precipitation or liquid-liquid extraction) | Optimize extraction conditions, including solvent ratios and mixing times.[9] |
| Ion suppression or enhancement in the mass spectrometer | Evaluate matrix effects and optimize chromatographic separation to minimize co-elution of interfering substances.[8] |
| Instability of the analyte or internal standard during sample processing | Keep samples on ice and process them promptly. Check for degradation products. |
| Inaccurate standard curve | Prepare fresh calibration standards for each analytical run and ensure the curve covers the expected concentration range. |
In Vivo Study Variability
Issue: Unexpected variability in plasma concentrations of this compound following oral administration in animal models.
| Potential Cause | Troubleshooting Steps |
| Inconsistent oral gavage technique | Ensure proper training and consistent administration volume and technique. |
| Food effect influencing absorption | Standardize the feeding schedule of the animals relative to drug administration. A high-fat meal can increase the absorption of this compound.[10] |
| Variability in first-pass metabolism | Be aware of factors that can influence CYP enzyme activity in the animal model, such as diet and co-administered drugs. |
| Improper sample collection and handling | Use appropriate anticoagulants and process blood samples consistently and quickly to obtain plasma. Store plasma at -80°C. |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a method to assess the activity of CaSR agonists like this compound-d4 hydrochloride in a cell-based system.
Materials:
-
HEK293 cells stably expressing the human calcium-sensing receptor (HEK-CaSR).[11]
-
Cell culture medium (e.g., DMEM with 10% FBS).[11]
-
Hanks' Balanced Salt Solution (HBSS).[11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[11]
-
This compound-d4 hydrochloride stock solution.
-
A fluorescence plate reader capable of kinetic reads.[11]
Procedure:
-
Cell Plating: Seed the HEK-CaSR cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.[11]
-
Dye Loading: Wash the cells with HBSS and then incubate them with a solution of the fluorescent dye in HBSS (typically at 37°C for 30-60 minutes).[11]
-
Compound Addition: Prepare serial dilutions of this compound-d4 hydrochloride in HBSS containing a fixed, sub-maximal concentration of extracellular calcium.[11]
-
Fluorescence Measurement: Place the plate in a kinetic fluorescence plate reader. Record a baseline fluorescence reading. Add the this compound-d4 hydrochloride solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying CaSR activation.[11]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.[1] Plot the response against the logarithm of the this compound-d4 hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[1]
PTH Secretion Assay
This protocol is a representative example for measuring PTH secretion from cultured parathyroid cells.
Materials:
-
Primary parathyroid cells or a suitable parathyroid cell line.
-
Low-calcium cell culture medium.
-
This compound-d4 hydrochloride.
-
PTH ELISA kit.
Procedure:
-
Cell Culture: Culture the parathyroid cells in a low-calcium medium to maintain their responsiveness.[1]
-
Experimental Setup: Seed the cells in multi-well plates and allow them to adhere. On the day of the experiment, wash the cells with a serum-free, low-calcium medium.[1]
-
Compound Treatment: Prepare different concentrations of this compound-d4 hydrochloride in the low-calcium medium. Incubate the cells with the compound solutions for a defined period (e.g., 2-4 hours) at 37°C.[1][4]
-
Sample Collection: After incubation, carefully collect the culture supernatant from each well.[1]
-
PTH Analysis: Measure the concentration of PTH in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[4]
-
Data Analysis: Plot the PTH concentration against the this compound-d4 hydrochloride concentration to determine the inhibitory effect.
Visualizations
Caption: Signaling pathway of this compound at the Calcium-Sensing Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacodynamic Modeling of this compound in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Analysis of the efficacy and factors influencing the response of secondary hyperparathyroidism patients on hemodialysis to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association between long-term efficacy of this compound and parathyroid gland volume in haemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Overcoming low signal-to-noise ratio for Cinacalcet-d4 analysis
Welcome to the Technical Support Center for Cinacalcet-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound-d4 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound-d4 and what is its primary application in bioanalysis?
This compound-d4 is a deuterated form of this compound, a calcimimetic agent. Its primary use in bioanalysis is as a stable isotope-labeled internal standard (IS) for the accurate quantification of this compound in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterium labeling increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer.[3]
Q2: Why is a stable isotope-labeled internal standard like this compound-d4 preferred?
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[1] This is because it closely mimics the analyte's behavior during sample preparation, extraction, and ionization.[1][4] By co-eluting with the analyte, it helps to compensate for variability in sample processing and instrument response, thereby improving the accuracy and precision of the analytical method.[4][5][6]
Q3: What are the potential causes of a poor signal-to-noise (S/N) ratio for this compound-d4?
A poor signal-to-noise ratio for this compound-d4 can arise from several factors, including:
-
Low Signal Intensity: This could be due to inefficient extraction, suboptimal ionization, or issues with the instrument settings.[7]
-
High Background Noise: This may be caused by co-eluting matrix components leading to ion suppression, contaminated mobile phases, or a deteriorating analytical column.[7]
-
Issues with the Internal Standard Itself: Problems with the purity or stability of the this compound-d4 standard, such as the presence of impurities or back-exchange of deuterium atoms, can also affect the S/N ratio.[2][7]
Q4: How can I determine if ion suppression is affecting my this compound-d4 signal?
Ion suppression can be investigated by performing a post-column infusion experiment. In this setup, a constant flow of this compound-d4 is infused into the mass spectrometer while a blank, extracted matrix sample is injected. A decrease in the baseline signal at the retention time of this compound-d4 indicates the presence of co-eluting matrix components that are suppressing its ionization.[7]
Troubleshooting Guide: Overcoming Low Signal-to-Noise Ratio for this compound-d4
This guide provides a systematic approach to diagnosing and resolving issues related to a low signal-to-noise ratio for this compound-d4.
Issue 1: Low Signal Intensity for this compound-d4
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Review and optimize the sample preparation method. For liquid-liquid extraction (LLE), ensure the pH and solvent choice are optimal for this compound. For protein precipitation, ensure complete precipitation and recovery of the supernatant.[7] |
| Suboptimal Mass Spectrometer Settings | Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific m/z transition of this compound-d4. |
| Inappropriate Mobile Phase Composition | Ensure the mobile phase pH is suitable for the positive ionization of this compound. Mobile phases often consist of acetonitrile and water with additives like formic acid.[7] |
| Deteriorating Analytical Column | Poor peak shape and reduced signal intensity can result from a deteriorating column. Replace the column if necessary.[7] |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound-d4 stock and working solutions. Prepare fresh solutions if degradation is suspected.[2] |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | As mentioned in the FAQs, perform a post-column infusion experiment to confirm ion suppression.[7] To mitigate this, improve chromatographic separation to separate this compound-d4 from interfering matrix components. |
| Contaminated System | Flush the LC system and mass spectrometer to remove any potential contaminants. Ensure high-purity solvents and reagents are used for the mobile phase. |
| Poor Chromatographic Separation | Optimize the gradient elution to better separate the this compound-d4 peak from any background interference.[7] |
| Impure Internal Standard | Inject a high concentration of the this compound-d4 standard alone to check for co-eluting impurities that might contribute to background noise.[2] |
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using this compound-d4 as an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS Method
This method is known for its high sensitivity and is suitable for pharmacokinetic studies requiring low detection limits.[5]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Protocol 2: Protein Precipitation (PP) LC-MS/MS Method
This method is simpler and faster for sample preparation.[8]
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions are generally similar to those used with liquid-liquid extraction, with potential adjustments to the gradient and other parameters to optimize separation and detection.[8]
-
Quantitative Data Summary
The following tables summarize key performance parameters from various validated LC-MS/MS methods for this compound quantification using a deuterated internal standard.
Table 1: Linearity of Calibration Curves
| Internal Standard | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound-d4 | 0.05 - 20.0 | > 0.99 | [9] |
| This compound-d3 | 0.1 - 50 | > 0.99 | [10] |
| Deuterated this compound | Not Specified | > 0.99 | [9] |
Table 2: Inter-Assay and Intra-Assay Precision
| Internal Standard | Concentration Levels (ng/mL) | Inter-Assay CV% | Intra-Assay CV% | Reference |
| This compound-d4 | 0.05 - 20.0 | < 5.8% | Not Specified | [9] |
| This compound-d3 | 0.1 - 50 | < 15% | < 15% | [10] |
| Deuterated this compound | Not Specified | 6.9% - 8.5% | Not Specified | [9] |
Visualizations
This compound Signaling Pathway
This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is a G-protein coupled receptor (GPCR).[3] By binding to the CaSR on parathyroid gland cells, this compound increases the receptor's sensitivity to extracellular calcium. This leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn lowers serum calcium levels.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of an LC-MS/MS method by one-step precipitation for this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Cinacalcet-d4 in Sample Extraction
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with low recovery of Cinacalcet-d4 during sample extraction for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical extraction methods for this compound from biological samples?
A1: The most common and effective methods for extracting this compound and its deuterated internal standard, this compound-d4, from biological matrices such as plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] Protein Precipitation (PPT) is another method, valued for its speed and simplicity, making it suitable for high-throughput screening.[2]
Q2: What are the key physicochemical properties of this compound to consider for extraction?
A2: this compound is a basic and lipophilic (fat-soluble) compound.[1] Its pKa is approximately 9.0, which means it will be in an ionized (charged) state at an acidic pH and a neutral (uncharged) state at a basic pH.[1] Its high logP value (around 5.7) indicates good solubility in organic solvents.[1] These properties are critical for optimizing both LLE and SPE methods.
Q3: Why is a deuterated internal standard like this compound-d4 used?
A3: A deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry.[1][3] Because it is chemically almost identical to the analyte (this compound), it is expected to behave similarly during sample preparation, extraction, and chromatographic separation.[1][4] This allows it to accurately correct for any sample loss during processing and for matrix effects in the mass spectrometer source.[1][4]
Q4: What are acceptable recovery rates for this compound and this compound-d4?
A4: While there isn't an absolute requirement, a robust extraction method should yield a recovery that is consistent, precise, and reproducible.[1] Many published methods report recoveries for this compound in the range of 80-105%.[1] The recovery of the internal standard, this compound-d4, should be comparable to that of the analyte.[1]
Troubleshooting Guide: Low Recovery of this compound-d4
This guide addresses specific issues related to the low recovery of the deuterated internal standard, this compound-d4.
Issue 1: Consistently Low Recovery of this compound-d4 with Acceptable this compound Recovery
This scenario suggests a problem specific to the deuterated internal standard.
Possible Cause 1: Isotope Effects
The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity. This "isotope effect" can lead to differences in extraction efficiency between this compound and this compound-d4 under certain conditions.[1]
Troubleshooting Steps:
-
Re-optimize Extraction pH: Systematically evaluate the pH of the sample before extraction. Since this compound is a basic compound, extraction into an organic solvent is typically performed under basic conditions (pH > 10) to ensure it is in its neutral, more organic-soluble form.[1] A slight difference in the pKa between the analyte and the internal standard might require a minor pH adjustment for optimal recovery of both.
-
Evaluate Different Organic Solvents (for LLE): Test a range of organic solvents with varying polarities. A solvent that is optimal for this compound might not be ideal for this compound-d4 due to subtle differences in lipophilicity.[1]
-
Modify SPE Wash and Elution Steps: For SPE, adjust the composition and strength of the wash and elution solvents. A wash step that is too aggressive may be selectively removing the internal standard. Conversely, the elution solvent may not be strong enough to efficiently elute this compound-d4 from the sorbent.[1]
Possible Cause 2: Stability of the Deuterated Standard
Although deuterium atoms are generally stable, H-D exchange can occur under certain conditions (e.g., extreme pH, high temperature), leading to a loss of the deuterated internal standard.[1]
Troubleshooting Steps:
-
Assess Sample Processing Conditions: Avoid prolonged exposure of the samples to harsh pH conditions or high temperatures during the extraction process.[1]
-
Check Stability in Stock Solutions: Ensure that the stock and working solutions of this compound-d4 are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) and in a stable solvent.[1]
Issue 2: Variable or Inconsistent Recovery of this compound-d4
This often points towards matrix effects or issues with the internal standard itself.
Possible Cause 1: Differential Matrix Effects
Matrix effects occur when co-eluting endogenous components from the biological sample enhance or suppress the ionization of the analyte and/or internal standard in the mass spectrometer.[5]
Troubleshooting Steps:
-
Improve Sample Cleanup: Incorporate an additional cleanup step in your extraction protocol. For LLE, a back-extraction can be effective. For SPE, a more rigorous wash protocol or a different sorbent chemistry might be necessary.[1]
-
Optimize Chromatography: Adjust the chromatographic conditions to ensure that this compound and this compound-d4 co-elute perfectly. Even a small separation can expose them to different matrix environments as they enter the mass spectrometer.[1]
-
Evaluate Different Plasma Lots: Test the extraction method on different lots of blank plasma to assess the variability of matrix effects.[1]
Possible Cause 2: Purity of the Internal Standard
The this compound-d4 internal standard may contain a significant amount of unlabeled this compound, which can lead to an overestimation of the internal standard response and an underestimation of its recovery.[1]
Troubleshooting Steps:
-
Verify the Purity of the Internal Standard: If possible, obtain a certificate of analysis for the this compound-d4 standard. You can also assess its purity by acquiring a full scan mass spectrum of a concentrated solution to check for the presence of the unlabeled compound.[1]
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Analyte | Internal Standard | Recovery (%) | Source |
| Liquid-Liquid Extraction (LLE) | This compound | - | 82.80 - 104.08 | [2] |
| Solid-Phase Extraction (SPE) | This compound | - | 51.7 | [2] |
| Protein Precipitation (PPT) | This compound | This compound-d3 | Not explicitly stated, but method was successful for quantification. | [2] |
Note: The recovery of the internal standard is expected to be comparable to the analyte. The variability in reported recovery percentages can be attributed to differences in experimental conditions, such as the specific solvents and pH used.[2]
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol Example
This method is suitable for the extraction of this compound from human plasma and demonstrates high sensitivity.[3]
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of this compound-d4 working solution and 100 µL of 0.1 M NaOH. Vortex to mix.[1]
-
Extraction: Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).[1]
-
Mixing and Separation: Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.[1]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[1]
Solid-Phase Extraction (SPE) Protocol Example
SPE is a highly selective technique that can produce very clean extracts.[2]
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of this compound-d4 working solution. Vortex to mix.[1]
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.[1]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Wash Step: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.[1]
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[1]
Visualizations
Caption: Troubleshooting workflow for low this compound-d4 recovery.
References
Addressing ion suppression in mass spectrometry of Cinacalcet
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the mass spectrometry of Cinacalcet.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix (e.g., plasma, serum).[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative assay.[1] Even with the high selectivity of tandem mass spectrometry (MS/MS), interfering species that are not chromatographically separated can suppress the ionization of this compound in the instrument's source, potentially leading to inaccurate results or false negatives.[2][3]
Q2: What are the common sources of ion suppression in bioanalytical methods?
A2: Common sources of ion suppression are endogenous or exogenous substances that co-elute with the analyte of interest. For plasma or serum samples, phospholipids are a major contributor to ion suppression. Other sources include salts from buffers, detergents or polymers introduced during sample preparation, and co-administered drugs or their metabolites.[1]
Q3: How can I detect if ion suppression is affecting my this compound assay?
A3: The most definitive method is to perform a post-column infusion experiment.[2] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. A significant drop in the constant signal baseline at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[2] Another simpler method is to compare the peak area of an analyte spiked into a post-extracted blank sample matrix to the peak area of the same analyte in a neat solvent. A lower response in the matrix sample suggests ion suppression.[3]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression leads to a decrease in signal intensity. Conversely, ion enhancement is a less common matrix effect where co-eluting components increase the ionization efficiency of the analyte, resulting in a higher signal. Both phenomena can compromise the accuracy of quantitative analysis.[1]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help?
A5: Using a SIL-IS, such as this compound-d3 or this compound-d4, is the gold standard for compensating for ion suppression.[1][4] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by matrix effects in the same way. Therefore, by using the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of variable ion suppression.[1]
Troubleshooting Guides
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Problem: My this compound signal is significantly lower in plasma samples compared to neat standards, leading to poor sensitivity.
-
Possible Cause: Significant ion suppression from matrix components like phospholipids. Protein precipitation, while fast, is often insufficient for removing these interferences.[5]
-
Solutions:
-
Improve Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing a broad range of interferences, while Liquid-Liquid Extraction (LLE) can also provide cleaner extracts.[1][6]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between this compound and the region of ion suppression. A post-column infusion experiment can identify the exact retention time of the interfering components.[2]
-
Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte signal.[1]
-
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression, causing inconsistent results.[1]
-
Solutions:
-
Implement a SIL-IS: A stable isotope-labeled internal standard like this compound-d4 is crucial. It co-elutes and experiences the same degree of suppression as the analyte, effectively normalizing the signal and correcting for variability between samples.[4]
-
Use a Robust Sample Preparation Method: Employing SPE or LLE will minimize the variability in matrix effects by producing a cleaner, more consistent sample extract across different lots of plasma.[1]
-
Utilize Matrix-Matched Calibrators: Prepare all calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1]
-
Below is a logical workflow for troubleshooting ion suppression issues.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. While Protein Precipitation (PPT) is fast, it often yields lower recoveries and less effective cleanup compared to Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6]
| Extraction Method | Analyte | Internal Standard | Recovery (%) | Key Advantages | Potential Disadvantages | Source(s) |
| Protein Precipitation (PPT) | This compound | This compound-d3 | 95.67 - 102.88 | Fast, simple, high-throughput | Least clean extract, high risk of matrix effects | [7][8] |
| Liquid-Liquid Extraction (LLE) | This compound | - | 82.80 - 104.08 | Cleaner extract than PPT | More labor-intensive, requires solvent evaporation | [6][9] |
| Solid-Phase Extraction (SPE) | This compound | - | ~51.7 | Cleanest extract, highly selective | Most complex and time-consuming method | [6] |
Note: The recovery of a deuterated internal standard (e.g., this compound-d4) is expected to be comparable to the analyte.[6]
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound and the diagnosis of ion suppression.
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This method is fast and suitable for high-throughput analysis but is most susceptible to matrix effects.
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d3).
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix the samples vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract compared to PPT.
-
To 200 µL of a plasma sample, add 50 µL of the internal standard working solution (e.g., this compound-d4).
-
Add 1 mL of an extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether and dichloromethane).
-
Vortex for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
SPE is a highly selective technique that can yield the cleanest extracts, effectively minimizing ion suppression.[6]
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To a plasma sample, add the internal standard and an equal volume of 4% phosphoric acid in water. Vortex to mix.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).[1]
-
Wash Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elute Analyte: Elute this compound and the internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 4: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment is designed to qualitatively assess at which points in the chromatogram ion suppression occurs.
-
System Setup:
-
Connect the outlet of the analytical LC column to one inlet of a T-union.
-
Connect the outlet of a syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union directly to the mass spectrometer's ion source.[1]
-
-
Analyte Infusion:
-
Fill a syringe with a standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 10-50 ng/mL).
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin infusing the this compound solution into the MS and acquire data in MRM mode, monitoring the transition for this compound (e.g., m/z 358.2 → 155.1). A stable baseline should be observed.[1]
-
-
Injection and Analysis:
-
While the infusion is running, inject a blank plasma sample that has been extracted using your current sample preparation method.
-
Monitor the baseline of the infused this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A drop (negative peak) in the baseline indicates a region where co-eluting matrix components are suppressing the this compound signal. The retention time of this drop corresponds to the elution of the interfering substances.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cinacalcet HPLC Analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Cinacalcet. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data tables to streamline your method development and resolve common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing, where the peak's asymmetry results in a trailing edge, is a common problem when analyzing basic compounds like this compound. This is often due to secondary interactions between the analyte and acidic residual silanol groups on the silica-based column packing material.[1]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: this compound is a basic compound. Lowering the mobile phase pH to around 3.0 can help suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1][2][3]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups and improve peak shape.
-
Use a Phenyl Column: A Purospher® STAR Phenyl column can be effective in improving peak shape for this compound and its impurities.[4]
-
Column Temperature: Increasing the column temperature, for instance to 60°C, can sometimes improve peak symmetry.[4]
Q2: My this compound peak is appearing too early (low retention time) and is not well-resolved from the solvent front. How can I increase its retention?
A2: Insufficient retention of this compound on a reversed-phase column typically indicates that the mobile phase is too "strong" (i.e., has too high a proportion of the organic solvent).
Troubleshooting Steps:
-
Decrease Organic Solvent Percentage: Reduce the percentage of the organic component (e.g., Acetonitrile or Methanol) in your mobile phase. For example, if you are using a 60:40 Acetonitrile:Buffer ratio, try adjusting it to 50:50.
-
Change Organic Solvent: If you are using Methanol, switching to Acetonitrile, which is a slightly weaker solvent in reversed-phase HPLC, might increase retention.
-
Select a Different Column: A column with a higher carbon load or a different stationary phase chemistry (e.g., C18 vs. Phenyl) can provide different selectivity and potentially increase retention.
Q3: I am seeing peak fronting in my chromatogram. What is the cause and how can it be fixed?
A3: Peak fronting, where the leading edge of the peak is sloped, is often a sign of column overload.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample to a lower concentration and reinject. The linear range for this compound has been reported to be between 25-150 μg/ml.[2][3]
-
Decrease Injection Volume: If reducing the concentration is not feasible, decrease the volume of sample injected onto the column.
-
Ensure Sample Solvent Compatibility: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.
Q4: My chromatogram shows split peaks for this compound. What could be the issue?
A4: Peak splitting can be a complex issue with several potential causes.
Troubleshooting Steps:
-
Check for Column Contamination or Voids: A blocked column inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. Try flushing the column or replacing it if necessary.
-
Mobile Phase pH is Too Close to pKa: If the mobile phase pH is very close to the pKa of this compound, both the ionized and non-ionized forms of the analyte may be present, leading to split peaks. Ensure your mobile phase is buffered at a pH at least 2 units away from the analyte's pKa.
-
Co-elution with an Impurity: It is possible that an impurity is co-eluting with the main this compound peak. A forced degradation study can help identify potential degradation products.[2][3][5]
Experimental Protocols
Below are detailed methodologies for common HPLC analyses of this compound.
Method 1: Isocratic RP-HPLC for this compound Hydrochloride[2][3]
-
Objective: To determine the purity and concentration of this compound Hydrochloride in bulk and tablet dosage forms.
-
Instrumentation: Waters HPLC e2695 series with a UV-Vis detector and Empower 2 software.[2][3]
-
Chromatographic Conditions:
-
Reagent Preparation:
-
Buffer Preparation: Dissolve 7.0 grams of Potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0±0.05 with orthophosphoric acid.[2]
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Preparation (Tablets):
-
Weigh and powder twenty tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (mobile phase) and sonicate to dissolve.
-
Dilute to the mark with the diluent, mix well, and filter through a 0.45 µm filter.
-
Method 2: Gradient RP-HPLC for this compound and its Impurities[4]
-
Objective: To separate and quantify this compound and its related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Purospher® STAR Phenyl (5 µm) 150 x 4.6 mm.[4]
-
Mobile Phase A: 10 mmol/L Sodium perchlorate solution, adjusted to pH 2.5 with perchloric acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
-
0-0.5 min: 2.5% B
-
0.5-5.0 min: Gradient to 95% B
-
5.0-7.0 min: Hold at 95% B
-
7.0-7.1 min: Gradient back to 2.5% B
-
7.1-10.0 min: Hold at 2.5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 215 nm.[4]
-
Column Temperature: 60°C.[4]
-
Injection Volume: 5 µL.[4]
-
Data Presentation
Table 1: Comparison of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1[2][3] | Method 2[6][7] | Method 3 | Method 4[8] |
| Analysis Type | Isocratic | Isocratic | Gradient | Isocratic |
| Column | X-Terra Symmetry C18 (4.6x150mm, 5µm) | C18 | Purospher® STAR Phenyl (4.6x150mm, 5µm) | C18 (4.6x100mm) |
| Mobile Phase A | Phosphate Buffer (pH 3.0) | Phosphate Buffer (pH 6.8) | 10mM Sodium Perchlorate (pH 2.5) | 10mM Tetrabutyl Ammonium Hydrogen Sulphate |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile |
| Ratio (A:B) | 40:60 | 40:60 | Gradient | 50:50 |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 282 nm | 232 nm | 215 nm | 223 nm |
| Retention Time | 2.8 min | 2.82 min | 12.3 min | 4.3 min |
Visualizations
Caption: Troubleshooting workflow for common peak shape issues in this compound HPLC analysis.
Caption: A logical workflow for developing a this compound HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of this compound Hydrochloride Impurities with a Purospher® STAR Phenyl Column | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method for quantifying this compound in tablets. [wisdomlib.org]
- 8. Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation this compound HCl in Rabbit Serum - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Cinacalcet degradation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinacalcet. The information is designed to help prevent the degradation of this compound in stock solutions and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in several organic solvents and has limited solubility in water. The choice of solvent will depend on the intended application and desired stock concentration. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[1] Other suitable organic solvents include ethanol and Dimethylformamide (DMF).[1] For aqueous working solutions, it is crucial to first dissolve this compound in an organic solvent before diluting with an aqueous buffer to minimize precipitation.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability and prevent degradation, this compound stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. While this compound shows stability under UV light in its solid form, prolonged exposure in solution should be avoided as a general precaution.[2]
-
Inert Atmosphere: For organic solvents, it is good practice to purge the solvent with an inert gas like nitrogen or argon before preparing the stock solution to minimize the risk of oxidation.[1]
Q3: My this compound stock solution appears to have degraded. What are the common causes of degradation?
A3: this compound degradation in solution can be attributed to several factors:
-
Hydrolysis: this compound hydrochloride shows some degradation under both acidic and basic conditions.[2][3] Exposure to strong acids or bases should be avoided.
-
Oxidation: The compound is susceptible to oxidative degradation.[4][5] This can be caused by exposure to air (oxygen) or oxidizing agents.
-
Improper Storage: Storing solutions at room temperature for extended periods or exposure to light can contribute to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | Gently warm the solution and vortex or sonicate to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing capacity, such as DMSO. |
| Loss of compound activity or inconsistent experimental results. | The stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution following the recommended protocols. Ensure proper storage conditions (low temperature, protection from light, and inert atmosphere). Perform a quality control check on the new stock solution. |
| Discoloration of the stock solution. | This may indicate chemical degradation or contamination. | Discard the solution and prepare a fresh stock. Review the preparation protocol to identify any potential sources of contamination. Ensure high-purity solvents are used. |
| Unexpected peaks appear during analytical analysis (e.g., HPLC). | These peaks could be degradation products resulting from hydrolysis or oxidation. | Forced degradation studies have shown that this compound can degrade under acidic, basic, and oxidative stress.[2][4][6] Review the pH of your solution and ensure solvents are de-gassed to prevent oxidation. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for long-term storage.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., ≥ 50 mg/mL).[1]
-
Vortexing/Sonication: Vortex the solution until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Sterilization (Optional): For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol describes the dilution of a high-concentration DMSO stock solution into an aqueous buffer for immediate experimental use.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: If the stock solution is frozen, thaw it at room temperature.[1]
-
Dilution: To minimize precipitation, add the desired volume of the aqueous buffer to a sterile tube first. Then, add the required volume of the DMSO stock solution to the buffer while gently vortexing.[1]
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
-
Use: Use the freshly prepared aqueous working solution immediately for your experiments.
Quantitative Data Summary
The stability of this compound has been evaluated under various stress conditions. The following table summarizes the findings from forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed | Reference |
| Acid Hydrolysis | 1 M HCl | 2 hours | Reflux | Some Degradation | [2][3] |
| Base Hydrolysis | 0.5 M NaOH | 2 hours | Reflux | Some Degradation | [2][3] |
| Oxidative Degradation | 10% H₂O₂ | 2 hours | Reflux | Significant Degradation | [3][4] |
| Thermal Degradation | Solid API | 2 days | 80°C | No Significant Degradation | [2][3] |
| Photolytic Degradation | Solid API | Per ICH Q1B | Controlled Humidity | No Significant Degradation | [2][3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in this compound Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in Cinacalcet Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Cinacalcet.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.
Problem 1: Low Analyte Signal or Poor Sensitivity
Possible Cause: Ion suppression is a primary cause of low analyte signals, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This leads to a reduced signal intensity, impacting sensitivity and accuracy.[3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[4]
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing a wide range of interferences, including phospholipids and salts, resulting in cleaner sample extracts.[1][5]
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts and higher recovery than protein precipitation.[5]
-
Protein Precipitation (PPT): While simple and fast, PPT may result in less clean extracts and more significant matrix effects.[4][5]
-
-
Chromatographic Separation: Adjusting the liquid chromatography method can help separate this compound from the interfering components.
-
Modify the Gradient: Altering the mobile phase gradient can change the elution profile and move the this compound peak away from the region of ion suppression.[1]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can alter selectivity and improve separation.[1]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3 or this compound-d4, is the gold standard for compensating for ion suppression.[6][7] Since it has nearly identical physicochemical properties to this compound, it will experience a similar degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6][8]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of both the analyte and the interfering matrix components.[1]
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, resulting in inconsistent and irreproducible QC results.[1]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, is crucial to minimize variability in matrix effects between samples.[1]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression across different samples.[1][6]
Problem 3: Poor Recovery of this compound or Internal Standard
Possible Cause: Suboptimal extraction conditions can lead to the inefficient transfer of the analyte or internal standard from the sample matrix to the final extract. This can be due to incorrect pH, inappropriate solvent selection, or issues with the SPE sorbent.[9]
Solutions:
-
Optimize Extraction pH: For LLE, ensure the pH of the sample is adjusted to render this compound (a basic compound) neutral and more soluble in the organic extraction solvent.[9]
-
Select Appropriate Solvents: For LLE, use a solvent system that provides good solubility for this compound while minimizing the extraction of interfering components. For SPE, ensure the wash and elution solvents are of appropriate strength to retain the analyte during washing and efficiently elute it during the elution step.[9][10]
-
Troubleshoot SPE Method:
-
Conditioning and Equilibration: Ensure the SPE sorbent is properly conditioned and equilibrated before sample loading.[10]
-
Sample Loading: Load the sample at a slow and steady flow rate to allow for adequate interaction between the analyte and the sorbent.[11]
-
Wash Step: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the analyte.[10]
-
Elution: Use a sufficiently strong elution solvent and an adequate volume to ensure complete elution of the analyte from the sorbent.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effect refers to the alteration of the ionization efficiency of this compound by co-eluting components present in the biological sample matrix (e.g., plasma, serum).[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the analytical method.[3]
Q2: Which sample preparation method is best for minimizing matrix effects for this compound?
A2: The choice of sample preparation method depends on the specific requirements of the assay. Here's a general comparison:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is considered the most effective for minimizing matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): Offers a good balance of cleanliness and recovery, and is generally superior to PPT in reducing matrix effects.[5]
-
Protein Precipitation (PPT): Is the simplest and fastest method but tends to be the least effective at removing interfering matrix components, potentially leading to more significant matrix effects.[5]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound bioanalysis?
A3: A SIL-IS, such as this compound-d3 or this compound-d4, is recommended because it has almost identical chemical and physical properties to this compound.[6] This means it will behave similarly during sample preparation and chromatographic separation and will be affected by matrix effects to the same extent as the analyte.[6] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variations due to matrix effects or sample processing can be effectively compensated for, leading to more accurate and precise results.[8]
Q4: Can I use an analog internal standard instead of a SIL-IS?
A4: While analog internal standards can be used, they are not ideal. Since their chemical structure is different from this compound, they may not co-elute perfectly and may be affected differently by matrix effects. This can lead to less accurate correction and potentially compromise the assay's accuracy. The use of a SIL-IS is the preferred approach.[8]
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis
| Sample Preparation Method | Principle | Reported Recovery of this compound (%) | Relative Potential for Matrix Effect |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma sample using an organic solvent (e.g., acetonitrile). The supernatant is then analyzed.[8] | Not explicitly stated, but the method was successful for quantification.[5] | High |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous plasma sample into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted for analysis.[9] | 82.80 - 104.08[5] | Medium |
| Solid-Phase Extraction (SPE) | The plasma sample is passed through a solid sorbent that retains this compound. Interferences are washed away, and the analyte is then eluted with a suitable solvent.[5] | 51.7[5][13] | Low |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound-d3 or -d4).
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 15 seconds.[7]
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes.[7]
-
Transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.[7]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., this compound-d4 at 50 ng/mL).[9]
-
Vortex briefly to mix.
-
Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).[9]
-
Vortex for 5 minutes to ensure thorough mixing.[9]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[9]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - General Procedure
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).[9]
-
Sample Loading: Load the pre-treated plasma sample (plasma with internal standard added) onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences. This step is critical for removing components that can cause matrix effects.
-
Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. welch-us.com [welch-us.com]
- 13. Bioanalytical tandem mass spectrometry method for this compound in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with inconsistent PTH suppression in animal models treated with Cinacalcet
Welcome to the technical support center for researchers utilizing Cinacalcet in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of achieving consistent parathyroid hormone (PTH) suppression in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor located on the surface of parathyroid chief cells, is the principal regulator of PTH secretion.[3][4][5] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium ions.[1][6] This enhanced sensitivity means that lower concentrations of blood calcium are needed to activate the receptor, which in turn suppresses the synthesis and secretion of PTH.[3][7][8]
Q2: What is the expected timeframe for PTH suppression after administering this compound?
A2: The suppression of PTH is rapid and transient. In most animal models, the peak effect (nadir) of PTH suppression occurs approximately 2 to 6 hours after oral administration.[9][10][11] Following this nadir, PTH levels will begin to return towards baseline. For example, in 5/6 nephrectomized (NX) rats, a single 10 mg/kg oral dose of this compound caused a step-wise decrease in serum PTH, reaching its lowest point at 8 hours post-dosing before gradually returning to near pre-treatment levels by 24 hours.[12]
Q3: What are the expected effects of this compound on serum calcium and phosphorus?
A3: Due to the suppression of PTH, a key hormone for maintaining calcium levels, a decrease in serum calcium (hypocalcemia) is an expected pharmacodynamic effect of this compound.[7][9][13] The effect on phosphorus can be more variable depending on the animal model. In models with compromised kidney function (e.g., uremic rats), this compound can lead to an increase in serum phosphorus (hyperphosphatemia), partly because reduced PTH levels decrease urinary phosphate excretion.[1][14][15]
Q4: Is continuous treatment with this compound necessary to maintain PTH suppression?
A4: Yes, studies in rodent models of secondary hyperparathyroidism have shown that the beneficial effects of this compound, including PTH reduction and prevention of parathyroid gland hyperplasia, are reversible upon discontinuation of the treatment.[1][16] To maintain suppression, continued administration is required.[1][16]
Troubleshooting Guide: Inconsistent PTH Suppression
This guide addresses common issues that can lead to variability and inconsistent results in your experiments.
| Problem / Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| High variability in PTH levels between animals in the same treatment group. | 1. Inconsistent Oral Gavage Technique: Variation in the administered dose due to improper technique. 2. Food Effect: this compound absorption is significantly affected by food.[8] 3. Metabolic Differences: Inter-animal variability in first-pass metabolism, primarily through cytochrome P450 enzymes (CYP3A4, 2D6, 1A2).[8][10] 4. Stress: Handling and procedural stress can cause fluctuations in hormone levels.[9] | 1. Standardize Administration: Ensure all personnel are thoroughly trained in oral gavage. Use low dead-space syringes for accuracy.[17] 2. Control Feeding Schedule: Standardize the feeding state of the animals (e.g., administer this compound after an overnight fast or at a consistent time relative to the light/dark cycle and feeding). Report the feeding status in your methodology.[9] 3. Increase Sample Size & Acclimatize: Use a sufficient number of animals to account for biological variability. Acclimate animals to handling and blood collection procedures to minimize stress-induced hormonal changes.[9] |
| PTH suppression is weaker than expected or absent. | 1. Incorrect Dosing: The dose may be too low for the specific animal model or strain. 2. Timing of Blood Sampling: Blood may have been collected after the PTH nadir, when levels have already started to rebound.[9] 3. Reduced CaSR Expression: In advanced models of hyperparathyroidism, the expression of the CaSR on parathyroid glands may be reduced, decreasing sensitivity to this compound.[18] 4. Compound Formulation/Stability: Improper formulation or degradation of the this compound compound. | 1. Dose-Response Study: Perform a pilot study with a range of doses (e.g., 1, 5, 10, 30 mg/kg in rats) to determine the optimal dose for your model.[2] 2. Optimize Sampling Time: Conduct a time-course experiment (see protocol below) to identify the precise PTH nadir in your model (typically 2-8 hours post-dose). Standardize all subsequent blood collections to this time point.[9][12] 3. Consider Higher Doses: In models with severe hyperparathyroidism, higher doses of this compound may be required to achieve suppression.[18] 4. Verify Compound: Ensure this compound is properly formulated in a suitable vehicle (e.g., 20% Captisol in water) and prepared fresh.[1] |
| PTH levels rebound much faster than anticipated. | 1. Rapid Metabolism: The animal strain being used may have a high rate of CYP-mediated metabolism of this compound.[10] 2. Short Half-Life: The intrinsic pharmacokinetic properties of this compound lead to a relatively short duration of action. | 1. Review Strain Characteristics: Research the metabolic profile of your chosen animal strain. If variability is unmanageable, consider a different strain. 2. Adjust Dosing Regimen: For chronic studies requiring sustained suppression, consider a twice-daily dosing regimen or continuous administration via diet or osmotic pump. |
| Unexpected off-target effects are observed. | 1. Severe Hypocalcemia: This is a direct, on-target effect of potent PTH suppression.[9] 2. Calcitonin Secretion: this compound can also activate CaSR on thyroid C-cells, stimulating calcitonin secretion, which can contribute to hypocalcemia.[7][9] 3. Gastrointestinal Issues: Nausea and vomiting are known side effects, particularly at higher doses.[7][19] | 1. Monitor Calcium: Closely monitor serum calcium levels, especially during dose-finding studies, to avoid severe, life-threatening hypocalcemia.[9] 2. Be Aware of Calcitonin: Acknowledge the potential for calcitonin-mediated effects in the interpretation of your calcium data. 3. Observe Animals: Monitor animals for signs of GI distress. If observed, consider dose reduction. |
Data Hub: Quantitative Effects of this compound
The following tables summarize quantitative data from various animal model studies.
Table 1: Pharmacodynamic Effects of Single-Dose this compound on PTH and Calcium
| Animal Model | Dose (Oral) | Time Point | % PTH Suppression (Approx.) | Change in Serum Calcium | Reference |
| Healthy Dogs | ~0.5 mg/kg | 3 hours | 50% decrease from baseline | Significant transient decrease | [20] |
| 5/6 NX Rats | 10 mg/kg | 8 hours | >95% decrease from baseline | ~20% decrease from baseline | [12] |
| 5/6 NX Rats | 5 mg/kg | 4 weeks (chronic) | Significant decrease vs. vehicle | Significant decrease vs. vehicle | [2] |
| 5/6 NX Rats | 10 mg/kg | 4 weeks (chronic) | Significant decrease vs. vehicle | Significant decrease vs. vehicle | [2] |
| PC2 Mice (Primary HPT) | 30 mg/kg | 2 hours | Significant suppression | Significant suppression | [18] |
| PC2 Mice (Advanced HPT) | 100 mg/kg | 2 hours | Significant suppression | Significant suppression | [18] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing Conditions | Reference |
| Tmax (Time to Peak Concentration) | ~2-3 hours | Oral, 25-200 mg | [19] |
| Oral Bioavailability | Linear pharmacokinetics | 1 to 36 mg/kg dose range | [13] |
| Metabolism | Extensive hepatic metabolism | Primarily CYP3A4, 2D6, 1A2 | [8][10] |
Visualizing Key Processes
Calcium-Sensing Receptor (CaSR) Signaling Pathway
References
- 1. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanistic analysis for time-dependent effects of this compound on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of the type II calcimimetic compound this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of paricalcitol and this compound on serum phosphate, FGF-23, and bone in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of paricalcitol and this compound on serum phosphate, FGF-23, and bone in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Relationship between parathyroid calcium-sensing receptor expression and potency of the calcimimetic, this compound, in suppressing parathyroid hormone secretion in an in vivo murine model of primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, pharmacodynamics, and safety of this compound hydrochloride in hemodialysis patients at doses up to 200 mg once daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral this compound administration decreases serum ionized calcium and parathyroid hormone concentrations in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Cinacalcet's Effect on Serum Testosterone in Study Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing studies that involve cinacalcet and need to account for its effects on serum testosterone.
Frequently Asked Questions (FAQs)
Q1: Does this compound affect serum testosterone levels?
A1: Yes, clinical evidence indicates that treatment with this compound can lead to a decrease in both total and free serum testosterone concentrations in male patients.[1][2][3] This effect has been observed in male hemodialysis patients with secondary hyperparathyroidism.[1][2]
Q2: What is the proposed mechanism for this compound's effect on testosterone?
A2: The exact mechanism is not fully elucidated, but it is known that the calcium-sensing receptor (CaSR), which is the target of this compound, is expressed in the testes.[1][3] this compound is a calcimimetic that increases the sensitivity of the CaSR to extracellular calcium, which in turn reduces the secretion of parathyroid hormone (PTH).[4][5][6] It is hypothesized that this compound's action on the CaSR in the testes may directly or indirectly influence testosterone production.
Q3: What are the key considerations when designing a clinical study to evaluate a new drug in patients who may also be taking this compound?
A3: When designing a study where some participants may be on this compound, it is crucial to consider the potential confounding effect of this medication on serum testosterone levels. Key considerations include:
-
Stratification: Stratifying randomization by this compound use can help ensure a balanced distribution of these patients between treatment and control groups.[7]
-
Covariate Adjustment: Including this compound use as a covariate in the statistical analysis plan can help to adjust for its effect on testosterone.[7]
-
Subgroup Analysis: Pre-specifying subgroup analyses to examine the effect of the investigational drug in patients taking and not taking this compound can provide valuable insights.
Q4: How can I statistically adjust for the confounding effect of this compound in my study?
A4: Several statistical methods can be used to adjust for confounding variables like this compound use during the analysis phase of your study.[8][9] These include:
-
Multivariable Regression Analysis: This is a common method to control for multiple confounders simultaneously.[7] You can include this compound use as an independent variable in your regression model to estimate the effect of your drug of interest on testosterone while accounting for the effect of this compound.
-
Stratification: This involves analyzing the data in separate strata (groups) of patients based on their this compound use.[9] The effect of the investigational drug can be estimated within each stratum and then a pooled estimate can be calculated.
-
Propensity Score Matching: This method can be used to create matched sets of patients from the treatment and control groups who have a similar probability (propensity score) of being on this compound, thereby balancing the confounder between the groups.[7]
Troubleshooting Guides
Issue 1: Unexpectedly low baseline testosterone levels in the study population.
-
Possible Cause: A significant portion of your study population may be on this compound, which is known to lower testosterone.[2]
-
Troubleshooting Steps:
-
Review the medication logs of your study participants to identify the prevalence of this compound use.
-
If this compound use is prevalent, consider performing a preliminary analysis to compare baseline testosterone levels between this compound users and non-users to quantify the effect in your population.
-
Ensure your statistical analysis plan is robust enough to adjust for this potential confounder.
-
Issue 2: High variability in testosterone levels observed within treatment groups.
-
Possible Cause: Concomitant medications that affect testosterone, such as this compound, may be contributing to the variability. Other drugs like opioids, statins, and certain antidepressants can also affect testosterone levels.[10][11][12]
-
Troubleshooting Steps:
-
Conduct a thorough review of all concomitant medications in your study population.
-
Consider performing a sensitivity analysis, excluding patients on medications known to significantly impact testosterone, to see if the variability is reduced.
-
If the variability remains high, consider measuring other hormones in the hypothalamic-pituitary-gonadal axis, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), to investigate the underlying cause of the variability.
-
Data Presentation
Table 1: Effect of this compound on Serum Testosterone Levels in Male Hemodialysis Patients
| Time Point | Total Testosterone (ng/mL) | Free Testosterone (pg/mL) | Reference |
| Baseline | 4.95 | 6.95 | [1][2] |
| 3 Months | 4.45 | 5.98 | [1][2] |
| 6 Months | 4.39 | 5.60 | [1][2] |
| p for trend | 0.009 | 0.012 | [1][2] |
Experimental Protocols
Protocol: Measurement of Serum Total Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on established methods for accurate testosterone measurement.[13][14][15]
1. Sample Preparation:
-
Pipette 100 µL of serum sample into a clean tube.
-
Add an internal standard solution (e.g., 13C3-testosterone) to each sample, calibrator, and quality control sample.
-
Allow the samples to equilibrate.
-
Add a dissociation buffer (e.g., sodium acetate) to release testosterone from binding proteins.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a buffer suitable for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) system to separate testosterone from other components in the extract.
-
The separated components are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor and product ion transitions for both testosterone and the internal standard.
-
The concentration of testosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
3. Quality Control:
-
Include calibration standards and at least two levels of quality control materials in each analytical run.
-
The results of the quality control samples must fall within pre-defined acceptance criteria for the run to be considered valid.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's effect on testosterone.
Caption: Experimental workflow for a clinical study adjusting for this compound's effect.
Caption: Logical relationships of methods to control for confounding variables.
References
- 1. Changes of Serum Total and Free Testosterone Concentrations in Male Chronic Hemodialysis Patients with Secondary Hyperparathyroidism in Response to this compound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. dovepress.com [dovepress.com]
- 8. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quantifyinghealth.com [quantifyinghealth.com]
- 10. obsidianmenshealth.com [obsidianmenshealth.com]
- 11. Drug effects on male sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hidden Dangers: Do Drugs and Substances Affect Testosterone Levels? [rethinktestosterone.com]
- 13. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cinacalcet and Etelcalcetide for the Management of Secondary Hyperparathyroidism
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of two key calcimimetics in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.
Secondary hyperparathyroidism, a common complication of chronic kidney disease, is characterized by elevated parathyroid hormone (PTH) levels, which can lead to significant morbidity and mortality. Cinacalcet and etelcalcetide are two calcimimetic agents that effectively lower PTH levels by modulating the calcium-sensing receptor (CaSR) on the parathyroid gland. This guide provides a comprehensive comparison of these two therapies, supported by data from head-to-head clinical trials.
Mechanism of Action: A Tale of Two Agonists
This compound and etelcalcetide both target the CaSR but through different modes of action. This compound is an allosteric modulator, meaning it binds to a site on the CaSR distinct from the calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium.[1] In contrast, etelcalcetide acts as a direct agonist of the CaSR.[1] This fundamental difference in their interaction with the receptor contributes to variations in their pharmacological profiles.
Quantitative Efficacy and Safety Data
Head-to-head clinical trials have demonstrated that etelcalcetide is more potent than this compound in reducing PTH levels.[1] The following table summarizes key quantitative data from a pivotal randomized controlled trial comparing the two drugs.
| Efficacy Endpoint | Etelcalcetide | This compound | p-value |
| Proportion of patients with >30% reduction in PTH from baseline | 68.2% | 57.7% | 0.004 |
| Proportion of patients with >50% reduction in PTH from baseline | 52.4% | 40.2% | 0.001 |
| Safety Endpoint | Etelcalcetide | This compound |
| Decreased blood calcium | 68.9% | 59.8% |
| Nausea | 18.3% | 22.6% |
| Vomiting | 13.3% | 13.8% |
| Serious adverse events | 25.1% | 27.3% |
| Fatal adverse events | 2.7% | 1.8% |
Experimental Protocols
A key head-to-head comparison was a randomized, double-blind, double-dummy, active-controlled trial conducted over 26 weeks.[2][3][4]
Study Population: The trial enrolled 683 adult patients with moderate to severe secondary hyperparathyroidism (predialysis serum PTH > 500 pg/mL) who were undergoing hemodialysis three times a week.[2][4] Key inclusion criteria included a serum corrected calcium level of ≥ 8.3 mg/dL. Patients who had received this compound within the three months prior to screening were excluded.
Intervention: Participants were randomized into two groups. One group received intravenous etelcalcetide three times a week at the end of each dialysis session, along with a daily oral placebo.[2][3][4] The other group received daily oral this compound and an intravenous placebo three times a week.[2][3][4]
Endpoints: The primary efficacy endpoint was the proportion of patients achieving a greater than 30% reduction in mean predialysis PTH levels from baseline during weeks 20 to 27.[2][3][4] Secondary endpoints included the proportion of patients achieving a greater than 50% reduction in PTH and the incidence of adverse events, particularly nausea and vomiting.[2][3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and study design, the following diagrams have been generated.
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).
Caption: Workflow of the head-to-head clinical trial.
Conclusion
Both this compound and etelcalcetide are effective treatments for secondary hyperparathyroidism in patients on hemodialysis. However, etelcalcetide has demonstrated superior efficacy in reducing PTH levels in head-to-head clinical trials.[2][3] The intravenous administration of etelcalcetide at the end of each dialysis session may also offer an advantage in terms of patient adherence compared to the daily oral administration of this compound.[5] While both drugs have a similar profile of gastrointestinal side effects, etelcalcetide is associated with a higher incidence of decreased blood calcium.[2][3] The choice between these two agents may depend on individual patient characteristics, including the severity of hyperparathyroidism, adherence to oral medications, and risk of hypocalcemia. Further research is needed to determine the long-term clinical outcomes associated with the greater PTH reduction achieved with etelcalcetide.[2]
References
- 1. Treatment of secondary hyperparathyroidism: How do this compound and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. amgen.com [amgen.com]
- 4. Effect of Etelcalcetide vs this compound on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etelcalcetide Versus this compound in Hemodialysis Patients in the United States: A Facility Calcimimetic Approach to Assess Real-World Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinacalcet and Vitamin D Analogs in the Management of Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
Secondary hyperparathyroidism (SHPT) remains a significant challenge in the management of patients with chronic kidney disease (CKD). The dysregulation of mineral metabolism, characterized by elevated parathyroid hormone (PTH), hyperphosphatemia, and abnormal calcium levels, contributes to bone disease and cardiovascular complications. Two primary classes of therapeutic agents, the calcimimetic Cinacalcet and various vitamin D analogs, are cornerstones of SHPT treatment. This guide provides an objective comparison of their efficacy, supported by data from key clinical trials, detailed experimental protocols, and visualizations of their mechanisms of action.
Data Presentation: Efficacy in Clinical Trials
The following tables summarize the quantitative outcomes from two pivotal clinical trials that have directly or indirectly compared the efficacy of this compound and vitamin D analogs in patients with SHPT on hemodialysis: the PARADIGM (A Randomized Trial of this compound versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism) study and the ACHIEVE (this compound HCl and Concurrent Low-dose Vitamin D Improves Treatment of Secondary Hyperparathyroidism in Dialysis Patients Compared with Vitamin D Alone) study.
Table 1: Key Efficacy Outcomes of the PARADIGM Study [1][2]
| Parameter | This compound (n=155) | Vitamin D Analogs (n=157) |
| Baseline Mean PTH (pg/mL) | 846 | 816 |
| Mean % Change in PTH from Baseline | -12.1% | -7.0% |
| Baseline Mean Serum Calcium (mg/dL) | 9.6 | 9.5 |
| Mean Change in Serum Calcium from Baseline (mg/dL) | Data Not Reported | Data Not Reported |
| Baseline Mean Serum Phosphorus (mg/dL) | 5.7 | 5.8 |
| Mean Change in Serum Phosphorus from Baseline (mg/dL) | Data Not Reported | Data Not Reported |
The PARADIGM study was a prospective, multicenter, randomized, open-label trial comparing this compound and vitamin D analogs as monotherapy.[1][2]
Table 2: Key Efficacy Outcomes of the ACHIEVE Study [3][4]
| Parameter | This compound + Low-Dose Vitamin D (this compound-D) | Flexible-Dose Vitamin D (Flex-D) |
| Proportion of Patients with >30% PTH Reduction | 68% | 36% |
| Proportion of Patients with PTH <300 pg/mL | 44% | 23% |
| Proportion Achieving PTH (150-300 pg/mL) and Ca x P <55 mg²/dL² | 21% | 14% |
The ACHIEVE study was a multicenter, open-label, randomized trial comparing a treatment strategy of this compound with low-dose vitamin D to flexible-dose vitamin D alone.[3][4]
Experimental Protocols
The PARADIGM Study Protocol
Patient Population: The study enrolled adult patients (≥18 years) who had been on maintenance hemodialysis three times a week for at least three months.[1] Key inclusion criteria included a plasma PTH level of ≥450 pg/mL and a corrected total serum calcium level between 8.4 and 10.2 mg/dL.[1] Patients who had undergone a parathyroidectomy within 12 weeks of informed consent were excluded.[1]
Treatment Protocol:
-
This compound Arm: Patients initiated treatment with 30 mg of this compound once daily. The dose was titrated every 2 to 4 weeks in sequential steps of 30, 60, 90, 120, and 180 mg per day to achieve a target intact PTH (iPTH) level between 150 and 300 pg/mL.[5]
-
Vitamin D Analog Arm: The choice of vitamin D analog (paricalcitol, doxercalciferol, alfacalcidol, or calcitriol) and the dosing regimen were at the investigator's discretion, reflecting real-world clinical practice.[1] Doses were adjusted to manage PTH levels while maintaining serum calcium and phosphorus within acceptable ranges.[1]
Laboratory Procedures: Blood samples for the measurement of plasma PTH, serum calcium, and serum phosphorus were collected prior to the initiation of study drug and at specified intervals throughout the 52-week trial.[1] While the specific assays are not detailed in the primary publication, standard clinical laboratory procedures were employed for these measurements.
The ACHIEVE Study Protocol
Patient Population: The study included adult hemodialysis patients who were being treated with vitamin D sterols.[3][4] Eligible patients had a mean intact PTH (iPTH) level greater than 300 pg/mL after a vitamin D washout period and a corrected serum calcium level of ≥8.4 mg/dL.[6]
Treatment Protocol:
-
This compound-D Arm: Patients received an initial oral dose of 30 mg of this compound once daily, which was titrated upwards every 4 weeks to a maximum of 180 mg/day to achieve a target PTH of 150-300 pg/mL.[6] Concurrently, they received a low, relatively fixed dose of either paricalcitol or doxercalciferol.[6]
-
Flex-D Arm: Patients in this group received flexible doses of vitamin D sterols, with the dose adjusted by the investigator to achieve the target PTH range while managing calcium and phosphorus levels.[3][4]
Laboratory Procedures: Serum iPTH, calcium, and phosphorus levels were monitored regularly throughout the 33-week study.[3] The study protocol specified that blood samples were to be collected and sent to a central laboratory for analysis.[6] The specific analytical methods used were standard automated laboratory assays.[6]
Mandatory Visualization
Signaling Pathways
This compound and vitamin D analogs exert their effects through distinct signaling pathways. This compound is a calcimimetic that allosterically modulates the Calcium-Sensing Receptor (CaSR), while vitamin D analogs act as agonists for the nuclear Vitamin D Receptor (VDR).
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and vitamin D analogs in patients with SHPT.
Caption: Clinical Trial Workflow for SHPT Treatment Comparison.
References
- 1. A Randomized Trial of this compound versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism (PARADIGM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Trial of this compound versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism (PARADIGM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound HCl and concurrent low-dose vitamin D improves treatment of secondary hyperparathyroidism in dialysis patients compared with vitamin D alone: the ACHIEVE study results. | Read by QxMD [read.qxmd.com]
- 4. This compound HCl and concurrent low-dose vitamin D improves treatment of secondary hyperparathyroidism in dialysis patients compared with vitamin D alone: the ACHIEVE study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effects of this compound and Concurrent Low-Dose Vitamin D on FGF23 Levels in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
Cinacalcet and Cardiovascular Outcomes: A Meta-Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the effects of cinacalcet on cardiovascular outcomes in patients with secondary hyperparathyroidism (SHPT) and chronic kidney disease (CKD). The data presented is compiled from major randomized controlled trials (RCTs) and subsequent meta-analyses, offering a comparative overview for research and development purposes.
Executive Summary
This compound, a calcimimetic agent, effectively lowers parathyroid hormone (PTH), serum calcium, and phosphorus levels in patients with SHPT on dialysis. Its role in improving cardiovascular outcomes, however, remains a subject of extensive research and debate. The landmark Evaluation of this compound HCl Therapy to Lower Cardiovascular Events (EVOLVE) trial, along with several meta-analyses, has provided valuable insights into this topic. While a definitive, statistically significant reduction in the primary composite cardiovascular endpoints was not consistently demonstrated in the intention-to-treat analyses of the EVOLVE trial, post-hoc analyses and some meta-analyses suggest potential benefits, particularly in reducing non-atherosclerotic cardiovascular events and in specific patient subgroups.
Quantitative Data Summary
The following tables summarize the key quantitative data from meta-analyses and the pivotal EVOLVE trial, comparing the effects of this compound with placebo or standard care on major cardiovascular outcomes.
Table 1: Meta-Analysis of this compound on All-Cause and Cardiovascular Mortality
| Meta-Analysis/Study | Number of Patients | Outcome | Relative Risk (RR) / Hazard Ratio (HR) (95% CI) | Conclusion |
| Various Meta-Analyses | ||||
| Zhang et al. (2019) | 38,219 | All-Cause Mortality | 0.91 (0.89 - 0.94) | This compound may reduce all-cause mortality.[1][2] |
| Cardiovascular Mortality | 0.92 (0.89 - 0.95) | This compound may reduce cardiovascular mortality.[1][2] | ||
| Palmer et al. (2013) | 7,446 | All-Cause Mortality | 0.97 (0.89 - 1.05) | Little or no effect on all-cause mortality.[3] |
| Cardiovascular Mortality | 0.67 (0.16 - 2.87) | Imprecise effect on cardiovascular mortality.[3] | ||
| Hou et al. (2018) | 8,481 | All-Cause Mortality | 0.97 (0.89 - 1.05) | Did not reduce all-cause mortality.[4][5] |
| Cardiovascular Mortality | 0.95 (0.83 - 1.07) | Did not reduce cardiovascular mortality.[4][5] | ||
| EVOLVE Trial (Unadjusted) | 3,883 | All-Cause Mortality or MACE | 0.93 (0.85 - 1.02) | No significant reduction.[6] |
| EVOLVE Trial (Adjusted) | 3,883 | All-Cause Mortality or MACE | 0.88 (0.79 - 0.97) | Nominally significant reduction.[6] |
Table 2: EVOLVE Trial - Key Cardiovascular Endpoints (Intention-to-Treat Analysis)
| Endpoint | This compound Group (N=1948) | Placebo Group (N=1935) | Hazard Ratio (95% CI) |
| Primary Composite Endpoint | 938 (48.2%) | 952 (49.2%) | 0.93 (0.85 - 1.02) |
| (All-cause mortality, MI, hospitalization for unstable angina, heart failure, or peripheral vascular event) | |||
| All-Cause Mortality | 797 (40.9%) | 834 (43.1%) | 0.94 (0.85 - 1.04) |
| Cardiovascular Mortality | 453 (23.3%) | 482 (24.9%) | 0.92 (0.81 - 1.04) |
| Myocardial Infarction | 131 (6.7%) | 155 (8.0%) | 0.83 (0.66 - 1.05) |
| Hospitalization for Unstable Angina | 53 (2.7%) | 62 (3.2%) | 0.85 (0.59 - 1.22) |
| Heart Failure | 188 (9.7%) | 221 (11.4%) | 0.83 (0.68 - 1.01) |
| Peripheral Vascular Event | 179 (9.2%) | 178 (9.2%) | 1.00 (0.81 - 1.23) |
| Sudden Death | 137 (7.0%) | 171 (8.8%) | 0.79 (0.63 - 0.99) |
Experimental Protocols
The methodologies of the key randomized controlled trials included in the meta-analyses are crucial for interpreting the results. The protocols for the EVOLVE and ADVANCE trials are detailed below as representative examples.
EVOLVE (Evaluation of this compound HCl Therapy to Lower Cardiovascular Events) Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: 3,883 hemodialysis patients with moderate to severe secondary hyperparathyroidism (intact PTH ≥ 300 pg/mL).[7]
-
Inclusion Criteria: Patients aged 18 years or older receiving hemodialysis for at least 3 months.
-
Exclusion Criteria: Recent cardiovascular events (myocardial infarction, unstable angina, stroke, or peripheral vascular disease event within 3 months), planned parathyroidectomy, or previous treatment with this compound.
-
Intervention:
-
This compound Group: Oral this compound, with the dose titrated from 30 mg to 180 mg once daily to achieve a target PTH level.
-
Placebo Group: Matched placebo, with sham dose titrations.
-
-
Standard Care: All patients were eligible to receive standard of care, including phosphate binders and vitamin D sterols, at the discretion of their treating physician.
-
Primary Endpoint: A composite of time to all-cause mortality or the first non-fatal cardiovascular event (myocardial infarction, hospitalization for unstable angina, heart failure, or a peripheral vascular event).[8]
-
Secondary Endpoints: Included individual components of the primary endpoint, cardiovascular mortality, and parathyroidectomy.[6]
ADVANCE (A Randomized Study to Evaluate the Effects of this compound plus Low-Dose Vitamin D on Vascular Calcification in Subjects with CKD Receiving Hemodialysis) Trial
-
Study Design: A multinational, multicenter, randomized, open-label study.[9][10]
-
Patient Population: 360 adult hemodialysis patients with moderate to severe secondary hyperparathyroidism (iPTH >300 pg/mL or bio-intact PTH >160 pg/mL) and a baseline coronary artery calcification (CAC) score of ≥30.[9][10]
-
Intervention:
-
Primary Endpoint: Percentage change in CAC score from baseline to week 52, as assessed by cardiac computed tomography.[9][10]
-
Key Feature: This trial focused on a surrogate endpoint (vascular calcification) rather than clinical cardiovascular events.[11][12]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the parathyroid gland.
Experimental Workflow of a Typical this compound RCT
Caption: A generalized workflow for a randomized controlled trial of this compound.
Logical Relationship of Evidence Synthesis
Caption: The process of evidence synthesis for this compound's cardiovascular effects.
References
- 1. This compound Treatment Significantly Improves All-Cause and Cardiovascular Survival in Dialysis Patients: Results from a Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. 4 Evidence and interpretation | this compound for the treatment of secondary hyperparathyroidism in patients with end-stage renal disease on maintenance dialysis therapy | Guidance | NICE [nice.org.uk]
- 4. This compound versus Placebo for secondary hyperparathyroidism in chronic kidney disease patients: a meta-analysis of randomized controlled trials and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Evaluation of this compound Therapy to Lower Cardiovascular Events (EVOLVE): rationale and design overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study design and subject baseline characteristics in the ADVANCE Study: effects of this compound on vascular calcification in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The ADVANCE study: a randomized study to evaluate the effects of this compound plus low-dose vitamin D on vascular calcification in patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Cinacalcet Exhibits Renoprotective Effects in Preclinical Models of Chronic Kidney Disease
For Immediate Release:
A comprehensive analysis of preclinical studies demonstrates the potential of Cinacalcet, a calcimimetic agent, in mitigating kidney damage in established animal models of Chronic Kidney Disease (CKD). The findings, consolidated from multiple independent research efforts, suggest that beyond its well-documented role in managing secondary hyperparathyroidism (SHPT), this compound may offer direct renoprotective benefits. This guide provides a comparative overview of this compound's performance against alternative treatments and placebo, supported by experimental data from key preclinical studies.
This report, targeted at researchers, scientists, and drug development professionals, synthesizes quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to offer an objective evaluation of this compound's renoprotective potential.
Comparative Efficacy of this compound in CKD Models
This compound's effects on renal function and pathology have been investigated in two primary animal models of CKD: the 5/6 nephrectomy model, which mimics a reduction in renal mass, and the adenine-induced CKD model, which causes tubulointerstitial injury. In these studies, this compound was compared against a placebo (vehicle) and an active comparator, paricalcitol, a vitamin D receptor activator.
Biochemical and Renal Function Parameters
The data consistently show this compound's efficacy in modulating key biochemical markers associated with CKD. In both the 5/6 nephrectomy and adenine-induced CKD models, this compound significantly reduces serum parathyroid hormone (PTH) levels. While its primary mechanism is the allosteric activation of the calcium-sensing receptor (CaSR) on parathyroid glands, emerging evidence points to direct renal effects.[1]
| Parameter | CKD Model | Treatment Group | Control/Comparator | Outcome | Reference |
| Serum PTH | 5/6 Nephrectomy | This compound | Vehicle | Significant Decrease | [2] |
| Adenine-induced | This compound | Vehicle | Significant Decrease | [3][4] | |
| 5/6 Nephrectomy | This compound | Paricalcitol | Both treatments suppressed PTH | [5][6][7] | |
| Serum Calcium | 5/6 Nephrectomy | This compound | Vehicle | Decrease | [2] |
| 5/6 Nephrectomy | This compound | Paricalcitol | This compound decreased, Paricalcitol did not | [5][6][7] | |
| Serum Phosphorus | 5/6 Nephrectomy | This compound | Paricalcitol | This compound increased, Paricalcitol did not | [5][6][7] |
| Serum FGF-23 | 5/6 Nephrectomy | This compound | Paricalcitol | This compound tended to decrease, Paricalcitol increased | [5][6][7] |
| Renal Collagen Accumulation | Adenine-induced | This compound | Vehicle | Significantly attenuated | [1][3] |
| Collagen Expression (in vitro) | TGF-β1 treated PTECs | This compound | Vehicle | Partially abrogated upregulation | [1] |
PTECs: Proximal Tubular Epithelial Cells
Renal Histology and Fibrosis
Direct renoprotective effects of this compound are most evident in its impact on renal fibrosis, a hallmark of CKD progression. In a study using the adenine-induced CKD model in rats, this compound treatment significantly attenuated renal collagen accumulation.[1][3] This was associated with a suppression of the endothelial-to-mesenchymal transition (EndMT), a process implicated in renal fibrosis.[3] Furthermore, in vitro experiments with transforming growth factor-beta 1 (TGF-β1)-treated proximal tubular epithelial cells, a key model for studying renal fibrosis, demonstrated that this compound could partially abrogate the upregulation of collagen.[1]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the activation of the Calcium-Sensing Receptor (CaSR).[8][9] While this action on the parathyroid gland is well-established, the CaSR is also expressed in renal tubules.[1][8][10] Recent studies suggest that direct activation of renal CaSR by this compound may mediate its renoprotective effects.
One proposed pathway involves the inhibition of pro-fibrotic signaling. In renal proximal tubular epithelial cells, activation of CaSR by this compound has been shown to suppress TGF-β1-induced collagen expression.[1] This effect is mediated through the inhibition of Smad2 phosphorylation and the downregulation of Snail, a key transcription factor in epithelial-to-mesenchymal transition.[1]
Experimental Protocols
5/6 Nephrectomy CKD Model
The 5/6 nephrectomy model is a widely used surgical model to induce CKD. The protocol generally involves a two-step surgical procedure in rats.
-
Initial Surgery: Under anesthesia, a portion of the left kidney (typically two-thirds) is removed, or branches of the renal artery are ligated to induce ischemia.
-
Second Surgery: Approximately one week later, the entire right kidney is surgically removed (nephrectomy).
-
Post-operative Care and Induction of SHPT: Animals are allowed to recover and are often fed a high-phosphate diet to accelerate the development of secondary hyperparathyroidism.
-
Treatment: this compound or comparator agents are typically administered daily by oral gavage for a period of several weeks.
Adenine-Induced CKD Model
The adenine-induced CKD model is a non-surgical model that relies on the metabolic effects of adenine to induce kidney injury.
-
Induction: Rats or mice are fed a diet supplemented with adenine (typically 0.25% to 0.75% w/w) for several weeks. Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to inflammation and fibrosis.
-
Treatment: Concurrent with or following the adenine diet, animals are treated with this compound or a comparator.
-
Monitoring and Analysis: Renal function is monitored throughout the study via blood and urine analysis. At the end of the study, kidneys are harvested for histological examination.
Assessment of Renal Function and Fibrosis
-
Glomerular Filtration Rate (GFR): GFR, a key indicator of kidney function, can be measured in conscious rats using methods like iohexol plasma clearance.[11] This involves injecting iohexol and measuring its clearance from the blood at specific time points.
-
Renal Fibrosis Quantification: The extent of renal fibrosis is assessed through histological staining of kidney tissue sections. Commonly used stains include Masson's trichrome and Sirius red, which stain collagen blue and red, respectively.[12][13][14][15] The stained area can then be quantified using image analysis software to provide an objective measure of fibrosis.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses renoprotective properties that extend beyond its primary role in managing mineral and bone disorders in CKD. Its ability to attenuate renal fibrosis, a critical driver of CKD progression, highlights its potential as a therapeutic agent for preserving kidney function. The direct action of this compound on the renal CaSR and its downstream anti-fibrotic signaling pathways present a compelling area for further investigation. These findings warrant additional studies to fully elucidate the clinical implications of these renoprotective effects in patients with CKD.
References
- 1. Calcium-sensing receptor activation attenuates collagen expression in renal proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates the renal endothelial-to-mesenchymal transition in rats with adenine-induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuated bone loss via inhibiting parathyroid hormone-induced endothelial-to-adipocyte transition in chronic kidney disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of paricalcitol and this compound on serum phosphate, FGF-23, and bone in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of paricalcitol and this compound on serum phosphate, FGF-23, and bone in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Physiology and pathophysiology of the calcium-sensing receptor in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Simplified Method to Measure Glomerular Filtration Rate by Iohexol Plasma Clearance in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the best way to measure renal fibrosis?: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. renalfellow.org [renalfellow.org]
- 15. Morphometric and Visual Evaluation of Fibrosis in Renal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Calcimimetics: A Comparative Guide
A detailed examination of the safety profiles of cinacalcet, etelcalcetide, evocalcet, and the vitamin D analog paricalcitol reveals distinct differences in adverse event profiles, providing crucial insights for researchers and drug development professionals. While all effective in managing secondary hyperparathyroidism, their tolerability, particularly concerning gastrointestinal side effects and hypocalcemia, varies significantly.
This guide offers an objective comparison of the safety profiles of currently available calcimimetics and the widely used vitamin D analog, paricalcitol. The information is compiled from a comprehensive review of head-to-head clinical trials, meta-analyses, and clinical trial protocols to provide a robust resource for the scientific community.
Comparative Safety Data of Calcimimetics and Paricalcitol
The following tables summarize the incidence of key adverse events observed in head-to-head clinical trials and meta-analyses, offering a quantitative comparison of the safety profiles of this compound, etelcalcetide, evocalcet, and paricalcitol.
Table 1: Comparison of Common Adverse Events in Head-to-Head Trials of Oral Calcimimetics
| Adverse Event | This compound | Etelcalcetide | Evocalcet | Source |
| Gastrointestinal Events | ||||
| Nausea | 18.3% - 29.1% | 18.3% | 18.6% | [1][2] |
| Vomiting | 13.3% - 25.6% | 13.3% | Lower than this compound | [1][2] |
| Diarrhea | 6.2% | 10.3% | - | [1] |
| Metabolic Events | ||||
| Hypocalcemia (Symptomatic) | 2.3% | 5.0% | Comparable to this compound | [1] |
| Decreased Blood Calcium | 59.8% | 68.9% | Comparable to this compound | [1] |
| Cardiovascular Events | ||||
| Cardiac Failure | 0.6% | 3.0% | - | [1] |
Note: Data for etelcalcetide in this table is from a head-to-head trial with this compound where it was administered intravenously, while this compound and evocalcet are oral medications.
Table 2: Comparison of Adverse Events from Meta-Analyses and Other Clinical Trials
| Adverse Event | This compound | Etelcalcetide | Evocalcet | Paricalcitol | Source |
| Gastrointestinal Events | |||||
| Nausea | Increased Risk (RR: 2.13 - 2.29) | Similar to this compound | Lower than this compound | Common | [3][4][5] |
| Vomiting | Increased Risk (RR: 1.90 - 1.99) | Similar to this compound | Lower than this compound | Common | [3][4][5] |
| Diarrhea | Increased Risk | Common | - | Common | [4][5] |
| Metabolic Events | |||||
| Hypocalcemia | Increased Risk (RR: 4.05 - 10.10) | Higher risk than this compound | Comparable to this compound | Can occur | [3][5] |
| Cardiovascular Events | |||||
| QT Prolongation | Can occur | Can occur | Comparable to this compound | - | [6] |
| Other | |||||
| Upper Respiratory Tract Infections | Increased Risk | - | Reported | - | [7] |
Key Signaling Pathways
To understand the mechanisms underlying the therapeutic effects and adverse events of calcimimetics, it is essential to examine their interaction with the Calcium-Sensing Receptor (CaSR).
Experimental Protocols
To ensure the robust assessment of safety profiles in clinical trials involving calcimimetics, specific and detailed experimental protocols are crucial. Below are examples of methodologies for monitoring key adverse events.
Protocol for Monitoring Hypocalcemia
Objective: To detect and manage hypocalcemia in a timely manner.
Procedure:
-
Baseline Assessment: Measure serum calcium (total and ionized), phosphate, magnesium, and intact parathyroid hormone (iPTH) levels at screening and prior to the first dose.
-
Frequent Monitoring:
-
Measure serum calcium levels within the first week after initiation of treatment and after each dose titration.
-
Continue to monitor serum calcium levels at least monthly during the maintenance phase.
-
-
Symptom Monitoring: At each study visit, actively question participants about symptoms of hypocalcemia, including paresthesias, myalgia, muscle cramps, tetany, and convulsions.
-
Dose Adjustment:
-
If serum calcium falls below the lower limit of normal, or if the participant develops symptoms of hypocalcemia, the dose of the calcimimetic should be reduced or temporarily discontinued.
-
Calcium and/or vitamin D supplementation may be initiated or increased as per the protocol.
-
-
Reporting: All instances of hypocalcemia (symptomatic or asymptomatic) must be recorded as adverse events. Severe hypocalcemia should be reported as a serious adverse event (SAE) within 24 hours.
Protocol for Assessing Gastrointestinal Adverse Events
Objective: To systematically collect and evaluate the incidence, severity, and causality of gastrointestinal (GI) adverse events.
Procedure:
-
Baseline Assessment: At screening, document any pre-existing GI conditions or symptoms.
-
Standardized Questionnaires: Utilize a validated GI symptom questionnaire (e.g., Gastrointestinal Symptom Rating Scale - GSRS) at baseline and at regular intervals throughout the study. This should assess symptoms such as nausea, vomiting, diarrhea, constipation, and abdominal pain.
-
Adverse Event Reporting:
-
All new or worsening GI symptoms reported by the participant should be recorded as adverse events.
-
For each event, the investigator must assess the severity (mild, moderate, severe), duration, and their opinion on the relationship to the study drug (causality).
-
-
Dose Modification: The protocol should specify criteria for dose reduction or discontinuation of the study drug based on the severity and persistence of GI adverse events.
-
Data Analysis: The incidence of each specific GI adverse event should be calculated for each treatment arm. The time to onset and duration of these events should also be analyzed.
Protocol for Monitoring QT Interval Prolongation
Objective: To assess the potential for calcimimetics to cause delayed ventricular repolarization.
Procedure:
-
Baseline ECG: A standard 12-lead electrocardiogram (ECG) should be performed at screening and prior to the first dose.
-
Scheduled ECGs: ECGs should be repeated at pre-specified time points during the study, particularly after dose initiation and titration, and at steady-state concentrations of the drug.
-
ECG Analysis:
-
All ECGs should be read by a central, blinded cardiologist.
-
The QT interval should be corrected for heart rate using a standard formula (e.g., Fridericia's correction - QTc F).
-
-
Data Evaluation:
-
The change from baseline in the QTc interval should be calculated for each participant at each time point.
-
The number of participants with a QTc interval exceeding clinically significant thresholds (e.g., >450 ms, >480 ms, >500 ms) and the number of participants with a change from baseline of >30 ms or >60 ms should be reported.
-
-
Adverse Event Reporting: Any clinically significant QT prolongation should be reported as an adverse event.
Conclusion
The choice of a calcimimetic or vitamin D analog for the treatment of secondary hyperparathyroidism requires careful consideration of the individual patient's clinical characteristics and tolerability profile. While etelcalcetide and evocalcet show promise for improved gastrointestinal tolerability compared to this compound, the risk of hypocalcemia remains a key consideration for all calcimimetics. Paricalcitol, as a vitamin D analog, presents a different set of potential adverse events, primarily related to hypercalcemia and hyperphosphatemia. This comparative guide provides a framework for researchers and clinicians to navigate the safety profiles of these agents, supported by quantitative data and detailed experimental methodologies, to facilitate informed decision-making in drug development and clinical practice.
References
- 1. vchs.ucsd.edu [vchs.ucsd.edu]
- 2. Etelcalcetide and Paricalcitol in Chronic Kidney Disease: When the Target Is Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Effectiveness of Calcimimetic Agents for Secondary Hyperparathyroidism in Adults: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nnuhresearch.nnuh.nhs.uk [nnuhresearch.nnuh.nhs.uk]
Cinacalcet's Impact on Bone Metabolism: A Cross-Study Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of Cinacalcet's effects on bone metabolism in patients with secondary hyperparathyroidism (SHPT), primarily in the context of chronic kidney disease (CKD). The data presented is compiled from a range of clinical trials, offering a multifaceted view of this compound's performance against placebo and other therapeutic alternatives.
Executive Summary
This compound, a calcimimetic agent, effectively reduces parathyroid hormone (PTH), serum calcium, and phosphorus levels in patients with SHPT. Clinical evidence consistently demonstrates its ability to modulate key markers of bone metabolism. This guide synthesizes quantitative data from multiple studies to facilitate a clear comparison of this compound's efficacy and provides detailed insights into the experimental methodologies employed in these key trials.
Data Presentation: Quantitative Comparison of Biochemical Markers
The following tables summarize the quantitative impact of this compound on primary and secondary biochemical markers of bone metabolism across various comparator-controlled trials.
Table 1: this compound vs. Placebo - Key Bone Metabolism Markers
| Study | Treatment Group (n) | Baseline PTH (pg/mL) (Mean ± SD or Median [IQR]) | End-of-Study PTH (pg/mL) (Mean ± SD or Median [IQR]) | % Change in PTH | Baseline Calcium (mg/dL) (Mean ± SD) | End-of-Study Calcium (mg/dL) (Mean ± SD) | Baseline Phosphorus (mg/dL) (Mean ± SD) | End-of-Study Phosphorus (mg/dL) (Mean ± SD) |
| Chonchol et al. (2009) | This compound (303) | 153 (Median) | - | -43.1% | 9.9 ± 0.6 | 8.9 ± 0.8 | 4.0 ± 0.7 | 4.5 ± 1.0 |
| Placebo (101) | 151 (Median) | - | +1.1% | 9.9 ± 0.6 | 9.9 ± 0.6 | 4.0 ± 0.7 | 4.0 ± 0.7 | |
| Warady et al. (2019) | This compound (22) | - | - | - | - | -4% (difference from placebo) | - | -6% (difference from placebo) |
| Placebo (21) | - | - | - | - | - | - | - |
Note: The study by Warady et al. was in a pediatric population and reported the between-group difference in percentage change for calcium and phosphorus.[1]
Table 2: this compound vs. Active Vitamin D Analogs (e.g., Paricalcitol) - Key Bone Metabolism Markers
| Study | Treatment Group (n) | Baseline PTH (pg/mL) (Mean ± SD) | % Change in PTH (Mean) | Baseline Calcium (mg/dL) (Mean ± SD) | End-of-Study Calcium (mg/dL) (Mean ± SD) | Baseline Phosphorus (mg/dL) (Mean ± SD) | End-of-Study Phosphorus (mg/dL) (Mean ± SD) |
| Ketteler et al. (2015) | This compound (155) | 846 ± 431 | -12.1% | 9.6 ± 0.5 | - | 5.7 ± 1.6 | - |
| Vitamin D Analog (157) | 816 ± 428 | -7.0% | 9.5 ± 0.5 | - | 5.8 ± 1.5 | - | |
| Cozzolino et al. (2014) | Paricalcitol-centred | - | - | - | - | - | - |
| This compound-centred | - | - | - | - | - | - |
Note: The PARADIGM trial (Ketteler et al.) showed no significant difference in the primary endpoint of PTH reduction between this compound and vitamin D analogs.[2][3] The IMPACT-SHPT study (Cozzolino et al.) found that a greater proportion of patients on paricalcitol-centered therapy achieved target iPTH levels.[4]
Table 3: this compound vs. Etelcalcetide - Key Bone Metabolism Markers
| Study | Treatment Group (n) | % of Patients with >30% PTH Reduction | % of Patients with >50% PTH Reduction |
| Block et al. (2017) | Etelcalcetide (340) | 68.2% | 52.4% |
| This compound (343) | 57.7% | 40.2% |
Note: In this head-to-head trial, Etelcalcetide was found to be more effective than this compound in lowering PTH concentrations.[5]
Table 4: Impact of this compound on Bone Turnover Markers
| Study | Treatment Group (n) | Marker | Baseline (Mean ± SD or Median [IQR]) | End-of-Study (Mean ± SD or Median [IQR]) | % Change |
| Malluche et al. (2008) | This compound (19) | BSAP | Elevated | Reduced | - |
| NTx | Elevated | Reduced | - | ||
| Placebo (13) | BSAP | Elevated | - | - | |
| NTx | Elevated | - | - | ||
| Cozzolino et al. (2014) | Paricalcitol-centred | BSAP | - | Significantly reduced from baseline | - |
| This compound-centred | BSAP | - | - | - |
Note: The study by Malluche et al. demonstrated that this compound treatment reduced elevated levels of bone-specific alkaline phosphatase (BSAP) and N-telopeptide (NTx).[6] The IMPACT-SHPT study showed significant reductions in bone turnover markers with paricalcitol-centered therapy compared to this compound-centered therapy.[4]
Experimental Protocols
A generalized experimental protocol for a randomized, double-blind, placebo-controlled trial of this compound in patients with SHPT on dialysis is outlined below. Specific details may vary between studies.
1. Patient Population:
-
Inclusion Criteria: Adults (typically ≥ 18 years) with end-stage renal disease (ESRD) on maintenance hemodialysis for a specified duration (e.g., > 3 months). Baseline intact parathyroid hormone (iPTH) levels are typically elevated (e.g., ≥ 300 pg/mL). Serum calcium levels are also within a specified range (e.g., ≥ 8.4 mg/dL).
-
Exclusion Criteria: History of parathyroidectomy, active malignancy, or other conditions known to affect bone metabolism.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled design is common.
-
Patients are randomized in a specific ratio (e.g., 2:1) to receive either this compound or a matching placebo.
-
The study duration typically includes a dose-titration phase followed by an efficacy-assessment phase.
3. Intervention:
-
This compound: Initiated at a low dose (e.g., 30 mg/day) and titrated upwards (e.g., to a maximum of 180 mg/day) to achieve a target iPTH level (e.g., ≤ 250 pg/mL).
-
Concomitant Medications: Patients may continue to receive standard care, including phosphate binders and vitamin D sterols, with dosages adjusted according to protocol-defined guidelines.
4. Biochemical Measurements:
-
Blood samples are collected at baseline and at regular intervals throughout the study.
-
iPTH: Measured using an immunometric assay.
-
Serum Calcium and Phosphorus: Measured using standard automated laboratory methods.
-
Bone-Specific Alkaline Phosphatase (BSAP): Often measured by an enzyme immunoassay (EIA), for example, using kits from Quidel.[1]
-
N-telopeptide (NTx) and C-terminal telopeptide (CTx): Measured by enzyme-linked immunosorbent assay (ELISA) or immunoluminescent methods. For instance, CTx has been measured using an immunoluminescent method from Roche Diagnostics.[1]
5. Bone Histology (in select studies):
-
Bone biopsies may be performed at baseline and at the end of the study to assess bone turnover, mineralization, and volume.
6. Statistical Analysis:
-
The primary efficacy endpoint is often the proportion of patients achieving a certain percentage reduction in iPTH from baseline (e.g., ≥ 30%).
-
Secondary endpoints typically include changes in serum calcium, phosphorus, and the calcium-phosphorus product.
-
Statistical significance is determined using appropriate tests, with a p-value of <0.05 generally considered significant.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound on the Parathyroid Gland.
Experimental Workflow for a this compound Clinical Trial
Caption: Generalized Workflow of a this compound Clinical Trial.
Conclusion
This compound is a well-established therapeutic agent for the management of secondary hyperparathyroidism, demonstrating consistent efficacy in reducing PTH, serum calcium, and phosphorus levels. Head-to-head comparisons with active vitamin D analogs have shown comparable efficacy in PTH reduction, while newer calcimimetics like Etelcalcetide may offer superior PTH lowering. The impact on bone turnover markers generally reflects a reduction in high-turnover bone disease. The provided data and protocols offer a robust foundation for researchers and drug development professionals to understand and critically evaluate the role of this compound in the context of bone metabolism in CKD.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomised controlled trial to examine the effects of this compound on bone and cardiovascular parameters in haemodialysis patients with advanced secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Serum phosphorus reduction in dialysis patients treated with this compound for secondary hyperparathyroidism results mainly from parathyroid hormone reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assessment of this compound HCl effects on bone histology in dialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinacalcet in the Management of Secondary Hyperparathyroidism: A Comparative Guide to Adjunctive and Monotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cinacalcet-Based Therapies for Secondary Hyperparathyroidism, Supported by Experimental Data.
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels and disruptions in mineral metabolism. The management of SHPT aims to control PTH while maintaining serum calcium and phosphorus levels within target ranges to prevent bone disease and cardiovascular complications. This compound, a calcimimetic agent, has become a cornerstone of SHPT therapy. This guide provides a detailed comparison of this compound administered as an adjunctive therapy, typically with vitamin D sterols, versus its use as a monotherapy or compared against vitamin D sterol monotherapy.
Mechanism of Action: The Calcium-Sensing Receptor
This compound is a calcimimetic that allosterically modulates the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland's chief cells.[1][2][3][4] By increasing the receptor's sensitivity to extracellular calcium, this compound mimics the effect of higher calcium levels, thereby suppressing the synthesis and secretion of PTH.[1][2][3][4] This action leads to a reduction in serum PTH, which in turn lowers serum calcium and phosphorus levels.[1][3]
Caption: this compound's mechanism of action on the parathyroid gland.
Comparative Efficacy: Adjunctive Therapy vs. Monotherapy
Clinical trials have demonstrated that this compound, when added to a regimen of vitamin D sterols, is more effective at achieving target PTH levels compared to vitamin D sterols alone.[5][6][7] Combination therapy often allows for the use of lower doses of vitamin D, thereby mitigating the risk of hypercalcemia and hyperphosphatemia, common side effects of vitamin D therapy.[8][9] When compared as monotherapies, this compound and vitamin D analogs show modest and similar reductions in PTH, though they have differing effects on calcium and phosphorus levels.[10][11]
Key Efficacy Endpoints: A Tabular Summary
The following tables summarize key quantitative data from pivotal clinical trials comparing different this compound-based regimens.
Table 1: this compound Adjunctive Therapy vs. Vitamin D Monotherapy (ACHIEVE Study) [5][6][7]
| Efficacy Endpoint | This compound + Low-Dose Vitamin D | Flexible-Dose Vitamin D Alone | p-value |
| ≥30% Reduction in PTH | 68% of patients | 36% of patients | <0.001 |
| PTH ≤300 pg/mL | 44% of patients | 23% of patients | 0.006 |
| Simultaneous PTH (150-300 pg/mL) and Ca x P (<55 mg²/dL²) Target Achievement | 21% of patients | 14% of patients | Not Significant |
Table 2: this compound Monotherapy vs. Vitamin D Analog Monotherapy (PARADIGM Study) [10][11]
| Efficacy Endpoint | This compound Monotherapy | Vitamin D Analog Monotherapy | p-value |
| Mean Percentage Change in PTH from Baseline | -12.1% | -7.0% | 0.35 |
| ≥30% Reduction in PTH | 42.6% of patients | 33.8% of patients | Not Significant |
| PTH ≤300 pg/mL | 19.4% of patients | 15.3% of patients | 0.35 |
Table 3: Biochemical Parameter Changes with this compound Adjunctive Therapy [8]
| Parameter | Mean Reduction from Baseline | p-value |
| bioactive PTH (biPTH) | 35% | <0.0001 |
| Calcium | 11% | <0.0001 |
| Phosphorus | 7% | <0.0001 |
| Calcium-Phosphorus Product (Ca x P) | 17% | <0.0001 |
Safety and Tolerability
The primary safety concerns with this compound are hypocalcemia and gastrointestinal adverse events such as nausea and vomiting.[12][13] In contrast, vitamin D analog therapy is more commonly associated with hypercalcemia and hyperphosphatemia.[10][11] Adjunctive therapy with this compound and low-dose vitamin D may offer a more balanced safety profile by minimizing the adverse effects associated with each agent alone.[14]
Experimental Protocols: A Closer Look
The methodologies of key clinical trials provide a framework for understanding the evidence supporting the use of this compound.
The ACHIEVE Study Protocol[5][6]
The ACHIEVE study was a 33-week, multicenter, randomized, open-label trial designed to compare two treatment strategies for achieving KDOQI targets in hemodialysis patients with SHPT.
-
Participants: 173 hemodialysis patients with SHPT previously treated with vitamin D sterols.
-
Intervention Arms:
-
This compound-D: this compound (starting at 30 mg/day, titrated up to 180 mg/day) with low-dose vitamin D (paricalcitol 2 μg or doxercalciferol 1 μg thrice weekly).
-
Flex-D: Flexible-dose vitamin D alone, with doses adjusted based on KDOQI guidelines.
-
-
Study Phases:
-
Screening Phase (6 weeks): Included a vitamin D washout period.
-
Dose-Titration Phase (16 weeks): Drug doses were adjusted to achieve a PTH level between 150 and 300 pg/mL.
-
Assessment Phase (11 weeks): Efficacy and safety were evaluated.
-
-
Primary Endpoints:
-
Proportion of subjects with a ≥30% reduction in PTH.
-
Proportion of subjects with a PTH level ≤300 pg/mL.
-
Caption: A generalized workflow for a clinical trial comparing adjunctive and monotherapy.
Conclusion
The evidence strongly suggests that for patients with SHPT on dialysis, adjunctive therapy with this compound and low-dose vitamin D sterols is more effective in achieving target PTH levels than vitamin D monotherapy.[5][6][7] This combination approach also helps to control serum calcium and phosphorus levels, potentially reducing the risk of vascular calcification.[5][9] While this compound monotherapy can reduce PTH, its efficacy appears modest and comparable to vitamin D analog monotherapy, with each having a distinct side-effect profile.[10][11] The choice between adjunctive and monotherapy regimens should be guided by individual patient characteristics, including baseline PTH, calcium, and phosphorus levels, as well as their tolerance to potential adverse events. Further research is needed to elucidate the long-term clinical outcomes of these different treatment strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound HCl and Concurrent Low-dose Vitamin D Improves Treatment of Secondary Hyperparathyroidism in Dialysis Patients Compared with Vitamin D Alone: The ACHIEVE Study Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound HCl and concurrent low-dose vitamin D improves treatment of secondary hyperparathyroidism in dialysis patients compared with vitamin D alone: the ACHIEVE study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined therapy with this compound and low doses of vitamin D sterols in patients with moderate to severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride (Sensipar) in hemodialysis patients on active vitamin D derivatives with controlled PTH and elevated calcium x phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized Trial of this compound versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism (PARADIGM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized Trial of this compound versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism (PARADIGM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Efficacy and safety of this compound compared with other treatments for secondary hyperparathyroidism in patients with chronic kidney disease or end-stage renal disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound and active vitamin D in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cinacalcet: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of pharmaceutical compounds like Cinacalcet are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, emphasizing operational integrity and regulatory compliance.
Hazard and Safety Information
While specific quantitative disposal limits for this compound are determined by local, state, and federal regulations, the following table summarizes key hazard information for this compound-d4 Hydrochloride, a deuterated analog that requires careful handling.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin. |
| Skin Irritation | Can cause skin irritation and may lead to an allergic skin reaction. |
| Eye Irritation | Can cause serious eye irritation. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] |
Procedural Steps for this compound Disposal
Adherence to a systematic disposal protocol is crucial. The following steps outline the recommended procedure for safely managing this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Safety goggles with side-shields.
-
Protective gloves.
-
An impervious lab coat or clothing.
-
A suitable respirator if there is a risk of dust formation.[1]
Step 2: Waste Collection and Storage
Proper segregation and storage of this compound waste are critical to prevent contamination and accidental spillage.
-
Unused Product: Keep the compound in its original, tightly sealed container. If the original container is unavailable, use a suitable, labeled, and closed container.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent paper, gloves, and weighing boats, should be collected in a separate, sealed container labeled as hazardous waste.[1][2]
-
Solutions: Absorb solutions containing this compound with a non-combustible absorbent material. Place the saturated material into a sealed container for disposal.[1]
Step 3: Disposal Route
Under no circumstances should this compound be disposed of with regular household garbage or be allowed to enter the sewage system.[1] The recommended methods for disposal are:
-
Licensed Professional Waste Disposal Service: The most recommended method is to contact a licensed professional waste disposal company.[1][3] This ensures that the compound is managed and disposed of in compliance with all relevant regulations.
-
Chemical Incineration: An alternative is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
For liquid spills, cover with an inert, non-combustible absorbent material.[1]
-
For powder spills, wet down the material to minimize airborne dispersion before collection.[4][5]
-
Collect the absorbed or spilled material and place it in a sealed container for disposal as hazardous waste.[1]
-
Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Additionally, state regulations, which may be more stringent than federal laws, must be followed.[6] The Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[7] It is crucial for research institutions to have a detailed waste management plan that aligns with all applicable regulations.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. slaterunpharma.com [slaterunpharma.com]
- 5. camberpharma.com [camberpharma.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Cinacalcet
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cinacalcet. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound requiring stringent safety measures to prevent occupational exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] It is classified as harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[2][3]
Occupational Exposure Limit (OEL): Amgen has recommended an occupational exposure limit (OEL) for this compound HCl of 30 µg/m³ as an 8-hour time-weighted average.[4][5]
Recommended Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to mitigate exposure risks.[1]
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or a properly fitted N95 (or higher) respirator. | NIOSH Approved | Prevents inhalation of airborne particles, especially during dust-generating procedures like weighing.[1][4] |
| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 | Protects against splashes and airborne particles.[1][4] |
| Hands | Double-gloving with nitrile gloves. | ASTM D6319 | Provides a barrier against skin contact and allows for safe removal of the outer glove if contaminated.[1] |
| Body | Disposable lab coat with knit cuffs. | - | Prevents contamination of personal clothing.[1][4] |
| Feet | Closed-toe shoes and disposable shoe covers. | - | Protects against spills and prevents tracking of contaminants.[1] |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound hydrochloride is provided below.
| Property | Value |
| Appearance | White to off-white solid[4] |
| Molecular Weight | 393.87 g/mol (as HCl salt)[4] |
| Melting Point | 178-184 °C[4][6] |
| pH | 5.1 (saturated aqueous solution at 25°C)[4] |
| Oral LD50 (Rat) | >1,500 mg/kg[5][6] |
Handling and Storage Procedures
Engineering Controls: Whenever feasible, handle this compound in enclosed processes, within a chemical fume hood, or in a workspace with effective local exhaust ventilation to minimize airborne exposure.[4]
General Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Use dedicated, disposable equipment when possible to prevent cross-contamination.[1]
-
Handle the compound gently to avoid generating dust.[1]
-
Do not eat, drink, or smoke in work areas.[4]
-
Wash hands, face, and other potentially exposed areas thoroughly after handling.[4][7]
Storage: Store in a well-ventilated area in a tightly sealed container.[2][7]
Operational Plans: Spill and Disposal Management
Proper management of spills and waste is critical to prevent environmental contamination and accidental exposure.
This compound Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Dispose of this compound and all contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[4][7] All waste must be collected in clearly labeled, sealed containers.
Procedural Guidance: Donning and Doffing of PPE
The following sequence for putting on and taking off PPE is designed to minimize the risk of exposure.
PPE Donning and Doffing Procedure
Caption: Step-by-step procedure for donning and doffing PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
